molecular formula C26H50N6O15 B13866822 1,6'-Di-HABA Kanamycin A Sulfate

1,6'-Di-HABA Kanamycin A Sulfate

カタログ番号: B13866822
分子量: 686.7 g/mol
InChIキー: WOGVLSCMQBHQRU-VPEIITBQSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

1,6'-Di-HABA Kanamycin A Sulfate is a chemically modified derivative of the broad-spectrum aminoglycoside antibiotic, Kanamycin A . This compound is recognized in research circles as Amikacin EP Impurity F, making it a critical reference standard in pharmaceutical development and quality control processes, particularly for the analysis of the semi-synthetic antibiotic amikacin . With a molecular formula of C26H50N6O15 and a molecular weight of 686.71 g·mol⁻¹, it features structural alterations that are the focus of ongoing antimicrobial resistance (AMR) research . The primary research value of this compound lies in the exploration of structure-activity relationships (SAR) to develop new antibacterial agents. Modifying the 6″-position of the Kanamycin A scaffold with additional protonatable groups is a promising strategy to overcome bacterial resistance mechanisms . Studies on similar 6″-modified kanamycin A analogues suggest that such modifications can yield compounds less affected by resistance mechanisms associated with mutations in the bacterial elongation factor G (EF-G) . Like the parent compound kanamycin, derivatives are understood to exert their effects by binding to the bacterial 30S ribosomal subunit. This binding disrupts protein synthesis by interfering with the initiation complex, causing misreading of the mRNA code, and ultimately leading to the production of non-functional or toxic peptides . Researchers utilize 1,6'-Di-HABA Kanamycin A Sulfate to advance the development of novel aminoglycosides with the goal of combating resistant Gram-negative and Gram-positive bacteria, thereby addressing a critical need in modern antibiotic discovery . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic procedures.

特性

分子式

C26H50N6O15

分子量

686.7 g/mol

IUPAC名

(2S)-4-amino-N-[[(2R,3S,4S,5R,6R)-6-[(1R,2S,3S,4R,6S)-6-amino-3-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[[(2S)-4-amino-2-hydroxybutanoyl]amino]-2-hydroxycyclohexyl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl]-2-hydroxybutanamide

InChI

InChI=1S/C26H50N6O15/c27-3-1-10(34)23(42)31-6-12-16(37)18(39)19(40)26(44-12)46-21-8(29)5-9(32-24(43)11(35)2-4-28)22(20(21)41)47-25-17(38)14(30)15(36)13(7-33)45-25/h8-22,25-26,33-41H,1-7,27-30H2,(H,31,42)(H,32,43)/t8-,9+,10-,11-,12+,13+,14-,15+,16+,17+,18-,19+,20-,21+,22-,25+,26+/m0/s1

InChIキー

WOGVLSCMQBHQRU-VPEIITBQSA-N

異性体SMILES

C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1NC(=O)[C@H](CCN)O)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)N)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CNC(=O)[C@H](CCN)O)O)O)O)N

正規SMILES

C1C(C(C(C(C1NC(=O)C(CCN)O)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(C(C(C(O3)CNC(=O)C(CCN)O)O)O)O)N

製品の起源

United States
Foundational & Exploratory

An In-depth Technical Guide to 1,6'-Di-HABA Kanamycin A Sulfate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,6'-Di-HABA Kanamycin A Sulfate, a disubstituted derivative of Kanamycin A. This document delves into its chemical identity, synthesis, and analytical characterization. While primarily known as a synthetic byproduct in the manufacturing of the potent aminoglycoside antibiotic amikacin, this guide explores its inferred mechanism of action and the potential implications of its unique structure on antimicrobial activity and resistance evasion. Detailed protocols for its analytical determination are also provided to support further research and quality control measures.

Introduction: The Context of Aminoglycoside Modification

Kanamycin A, an aminoglycoside antibiotic isolated from Streptomyces kanamyceticus, has been a cornerstone in treating severe bacterial infections.[1][2] Its broad spectrum of activity is attributed to its ability to bind to the 30S ribosomal subunit of bacteria, leading to mistranslation of mRNA and subsequent inhibition of protein synthesis.[3][4] However, the emergence of bacterial resistance, primarily through the enzymatic modification of the antibiotic by aminoglycoside-modifying enzymes (AMEs), has diminished its clinical efficacy.[5][6]

This challenge spurred the development of semi-synthetic derivatives. A landmark achievement in this endeavor was the synthesis of amikacin. Amikacin is produced by the acylation of the 1-amino group of the 2-deoxystreptamine ring of Kanamycin A with an (S)-4-amino-2-hydroxybutyryl (HABA) group.[7] This modification sterically hinders the access of many AMEs, restoring activity against resistant strains.[8] During the synthesis of amikacin, various related substances are formed, including di-substituted derivatives. Among these is 1,6'-Di-HABA Kanamycin A, where a second HABA group is attached to the 6'-amino group of the Kanamycin A backbone.[9][10] This document focuses on the sulfate salt of this specific di-substituted derivative.

Chemical and Physical Properties

1,6'-Di-HABA Kanamycin A Sulfate, also known by its pharmacopeial designation Amikacin EP Impurity F, is a key reference standard for quality control in amikacin production.[11][12]

Chemical Structure

The chemical structure of 1,6'-Di-HABA Kanamycin A is characterized by the presence of two (S)-4-amino-2-hydroxybutyryl (HABA) side chains attached to the Kanamycin A core at the 1 and 6' positions.

Table 1: Chemical Identification

IdentifierValueSource
IUPAC Name 6-O-(3-amino-3-deoxy-α-D-glucopyranosyl)-4-O-[6-[(2S)-4-amino-2-hydroxybutanoyl]amino-6-deoxy-α-D-glucopyranosyl]-1-N-[(2S)-4-amino-2-hydroxybutanoyl]-2-deoxy-D-streptamine[13]
Molecular Formula C26H50N6O15[11]
Molecular Weight 686.71 g/mol [11]
Alternate CAS Number 197909-67-4[11]
Physicochemical Properties

Detailed experimental data on the physicochemical properties of 1,6'-Di-HABA Kanamycin A Sulfate are not extensively published. However, based on its structure as a poly-hydroxylated and poly-aminated aminoglycoside sulfate salt, it is expected to be highly soluble in water and sparingly soluble in most organic solvents.[14] The multiple amino groups suggest it will have several pKa values in the physiological range.

Synthesis and Purification

1,6'-Di-HABA Kanamycin A is primarily formed as a byproduct during the synthesis of amikacin.[9][10] The synthesis of amikacin involves the selective acylation of the 1-amino group of a protected Kanamycin A derivative.[15] Over-acylation can lead to the formation of di-substituted products, including the 1,6'-di-HABA derivative.

G Kanamycin_A Kanamycin A Protected_KA Protected Kanamycin A (e.g., 3,6'-di-N-Boc) Kanamycin_A->Protected_KA Protection Acylation Acylation with activated L-HABA Protected_KA->Acylation Amikacin Amikacin (1-N-HABA Kanamycin A) Acylation->Amikacin Primary Product Di_HABA 1,6'-Di-HABA Kanamycin A (Byproduct) Acylation->Di_HABA Side Product Deprotection Deprotection Amikacin->Deprotection Di_HABA->Deprotection Purification Chromatographic Purification (Ion Exchange) Deprotection->Purification Final_Amikacin Purified Amikacin Purification->Final_Amikacin Final_Di_HABA Isolated 1,6'-Di-HABA Kanamycin A Purification->Final_Di_HABA

General synthesis pathway illustrating the formation of 1,6'-Di-HABA Kanamycin A as a byproduct.
Purification

The separation of 1,6'-Di-HABA Kanamycin A from amikacin and other related substances is typically achieved using chromatographic techniques. Ion-exchange chromatography is a common method for purifying aminoglycosides, taking advantage of the different charges of the molecules.[15] High-performance liquid chromatography (HPLC) is the preferred method for analytical separation and purification.[14]

Mechanism of Action and Biological Activity

Inferred Mechanism of Action

The mechanism of action of 1,6'-Di-HABA Kanamycin A is inferred to be similar to that of other aminoglycosides. It is expected to bind to the A-site of the bacterial 16S rRNA within the 30S ribosomal subunit. This binding interferes with protein synthesis by causing misreading of the mRNA codon, leading to the incorporation of incorrect amino acids into the growing polypeptide chain and ultimately resulting in bacterial cell death.[3][4]

cluster_ribosome Bacterial Ribosome 30S_Subunit 30S Subunit Aberrant_Protein Aberrant Protein 30S_Subunit->Aberrant_Protein Causes Misreading 50S_Subunit 50S Subunit Drug 1,6'-Di-HABA Kanamycin A Drug->30S_Subunit Binds to A-site mRNA mRNA mRNA->30S_Subunit tRNA Aminoacyl-tRNA tRNA->30S_Subunit Incorrect Binding Protein Growing Polypeptide Chain Cell_Death Bacterial Cell Death Aberrant_Protein->Cell_Death

Inferred mechanism of action of 1,6'-Di-HABA Kanamycin A.
Antimicrobial Spectrum and Potency

Interaction with Aminoglycoside-Modifying Enzymes (AMEs)

The primary rationale for the development of amikacin was to overcome enzymatic inactivation by AMEs. The HABA moiety at the 1-position provides steric hindrance against several AMEs, including certain acetyltransferases and phosphotransferases.[8]

1,6'-Di-HABA Kanamycin A possesses this protective group at the 1-position and an additional HABA group at the 6'-position. The 6'-amino group is a primary target for AAC(6') enzymes, a prevalent mechanism of resistance.[5] The presence of the bulky HABA group at this position is hypothesized to protect the molecule from inactivation by AAC(6') enzymes. However, dedicated enzymatic assays with purified AMEs are required to confirm this hypothesis and to fully characterize its resistance profile.

Analytical Methodologies

The analysis of 1,6'-Di-HABA Kanamycin A, like other aminoglycosides, is challenging due to the lack of a strong UV-absorbing chromophore.[16] Therefore, analytical methods often involve derivatization or the use of specialized detectors.

High-Performance Liquid Chromatography (HPLC)

HPLC is the most common technique for the analysis of amikacin and its related substances, including 1,6'-Di-HABA Kanamycin A.[14]

Experimental Protocol: HPLC Analysis of Amikacin and Related Substances

This protocol is a representative method and may require optimization for specific instrumentation and applications.

  • Instrumentation:

    • HPLC system with a pump, autosampler, column oven, and a suitable detector (e.g., UV-Vis with pre-column derivatization, or Charged Aerosol Detector [CAD], or Evaporative Light Scattering Detector [ELSD]).

    • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[14]

  • Reagents and Mobile Phase:

    • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., methanol).[14] The exact composition should be optimized for separation.

    • Derivatizing Agent (for UV detection): 2,4,6-Trinitrobenzenesulfonic acid (TNBSA) or o-phthalaldehyde (OPA) can be used for pre-column derivatization to introduce a chromophore.[15]

  • Sample Preparation:

    • Dissolve the sample containing 1,6'-Di-HABA Kanamycin A Sulfate in the mobile phase or a suitable aqueous solvent.

    • If using pre-column derivatization, follow a validated derivatization protocol. This typically involves mixing the sample with the derivatizing reagent and incubating for a specific time at a controlled temperature.[16]

  • Chromatographic Conditions:

    • Flow Rate: Typically 1.0 mL/min.[14]

    • Column Temperature: Maintained at a constant temperature, e.g., 30 °C, for reproducibility.[14]

    • Injection Volume: 20 µL.[14]

    • Detection: At the appropriate wavelength for the chosen derivative (e.g., 340 nm for TNBSA derivatives).[14]

  • Data Analysis:

    • Identify the peak corresponding to 1,6'-Di-HABA Kanamycin A by comparing its retention time with that of a certified reference standard.

    • Quantify the compound using a calibration curve generated from standards of known concentrations.

G cluster_prep Sample Preparation cluster_hplc HPLC System cluster_analysis Data Analysis Sample Sample containing 1,6'-Di-HABA Kanamycin A Derivatization Pre-column Derivatization (e.g., with TNBSA) Sample->Derivatization Injection Injection Derivatization->Injection Column C18 Reversed-Phase Column Injection->Column Detection UV-Vis Detector Column->Detection Chromatogram Chromatogram Detection->Chromatogram Quantification Quantification Chromatogram->Quantification

Workflow for the HPLC analysis of 1,6'-Di-HABA Kanamycin A.
Mass Spectrometry (MS)

Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful tool for the identification and characterization of 1,6'-Di-HABA Kanamycin A. Electrospray ionization (ESI) is a suitable ionization technique for these polar molecules. Tandem mass spectrometry (MS/MS) can provide structural information through fragmentation analysis. The fragmentation patterns of aminoglycosides typically involve the cleavage of glycosidic bonds and losses of water and ammonia from the sugar and aminocyclitol rings.[17]

Applications in Research and Drug Development

The primary application of 1,6'-Di-HABA Kanamycin A Sulfate is as a certified reference material for the quality control of amikacin drug substance and drug products.[11] It is used to identify and quantify this specific impurity in routine analysis.

As a research chemical, it can be used in several areas:

  • Structure-Activity Relationship (SAR) Studies: To understand the impact of di-acylation on the antimicrobial activity and resistance profile of kanamycin A.

  • Enzymology: As a substrate to study the activity and specificity of various aminoglycoside-modifying enzymes.

  • Development of Analytical Methods: As a standard for the development and validation of new analytical techniques for aminoglycoside analysis.

Conclusion and Future Perspectives

1,6'-Di-HABA Kanamycin A Sulfate is a well-defined chemical entity that plays a crucial role in the quality assessment of amikacin. While its biological activity is not yet fully characterized, its unique structure, featuring HABA groups at both the 1 and 6' positions, presents an interesting case for further investigation. Future research should focus on determining its antimicrobial potency against a broad range of clinically relevant bacteria, including multidrug-resistant strains. Elucidating its interactions with a panel of aminoglycoside-modifying enzymes will be critical in understanding whether this di-substituted derivative offers any advantages over existing aminoglycosides in combating bacterial resistance. Such studies will not only provide valuable insights into the structure-activity relationships of aminoglycosides but could also inform the design of novel and more robust antibiotics.

References

  • Gunawardana, G., Childress, C., Tripp, M., Zhang, X., & West, P. (1997). The identification of 1,6'- and 1,3"-di-N-(L-4-amino-2-hydroxybutyryl) derivatives of kanamycin as synthetic byproducts of amikacin. The Journal of Antibiotics, 50(10), 887-889. [Link]

  • Veeprho. (n.d.). Amikacin EP Impurity F | CAS 197909-67-4. Retrieved from [Link]

  • Rasayan Journal of Chemistry. (2020). Improvement of Related Compound Analytical Method in Amikacin by High-Performance Liquid Chromatography. Rasayan Journal of Chemistry, 13(2), 996-1003. [Link]

  • El-Gindy, A., El-Yazby, F., Maher, M. M., & Shabana, M. M. (2013). Liquid Chromatographic Determination of Amikacin Sulphate after Pre-Column Derivatization. Journal of Chromatographic Science, 52(7), 633–641. [Link]

  • Pharmaffiliates. (n.d.). Amikacin-Impurities. Retrieved from [Link]

  • Selective modification of the 3''-amino group of Kanamycin prevents significant loss of activity in resistant bacterial strains. (2015). Organic & Biomolecular Chemistry, 14(2). [Link]

  • Wikipedia. (2024). Kanamycin A. Retrieved from [Link]

  • PubChem. (n.d.). Amikacin. Retrieved from [Link]

  • PubMed. (1997). The identification of 1,6'- and 1,3"-di-N-(L-4-amino-2-hydroxybutyryl) derivatives of kanamycin as synthetic byproducts of amikacin. The Journal of Antibiotics, 50(10), 887-889. [Link]

  • Antibiotic Kinetics Help. (n.d.). Aminoglycosides. Retrieved from [Link]

  • Google Patents. (n.d.). US5763587A - Process for the synthesis of amikacin.
  • Google Patents. (n.d.). CN1057053A - New Synthesis Method of Amikacin.
  • J-STAGE. (1997). The Identification of 1, 6'- and 1, 3"-Di-N-(L-4-amino-2-hydroxybutyryI) Derivatives of Kanamycin as Synthetic Byproducts of Amikacin. The Journal of Antibiotics, 50(10), 887-889. [Link]

  • Molecules. (2018). Overcoming Aminoglycoside Enzymatic Resistance: Design of Novel Antibiotics and Inhibitors. Molecules, 23(2), 284. [Link]

  • Creative Diagnostics. (n.d.). A Comprehensive Guide to Kanamycin. Retrieved from [Link]

  • SynThink. (n.d.). Amikacin EP Impurities and Related Compounds. Retrieved from [Link]

  • University of Hertfordshire. (2025). Kanamycin. Retrieved from [Link]

  • ResearchGate. (n.d.). Impurities A, B, C, D, E, G, H and I of amikacin as described in the European pharmacopoeia. Retrieved from [Link]

  • Kotra, L. P., Haddad, J., & Mobashery, S. (2000). Aminoglycosides: Activity and Resistance. Antimicrobial Agents and Chemotherapy, 44(12), 3249–3256. [Link]

  • Pharmaffiliates. (n.d.). Amikacin Sulfate-Impurities. Retrieved from [Link]

  • Wang, J., Zhang, F., Ying, Z., & Hong, L. (2015). Separation and Characterization of Unknown Impurities in Amikacin Sulfate by HPLC–MS n. Chromatographia, 78(15-16), 1031–1039. [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • SpectraBase. (n.d.). AMIKACIN;1-N-(4-AMINO-2-HYDROXYBUTYRYL)-KANAMYCIN-A. Retrieved from [Link]

  • ResearchGate. (n.d.). (a) Chemical structure of kanamycin A (KAN) (b) and LAA12. Retrieved from [Link]

  • PubMed. (1982). Molecular secondary ion mass spectra of kanamycins. The Journal of Antibiotics, 35(1), 102-105. [Link]

  • precisionFDA. (n.d.). 1,3-DI-HABA KANAMYCIN A. Retrieved from [Link]

  • PubMed. (1973). Letter: Syntheses of 1-n-(S)-4-amino-2-hydroxybutyryl)-kanamycin B and -3', 4'-dideoxykanamycin B active against kanamycin-resistant bacteria. The Journal of Antibiotics, 26(7), 412-415. [Link]

  • ResearchGate. (n.d.). (A) Structure of kanamycin A (1), kanamycin B (2) and kanamycin C (3). Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Research Progress on Kanamycin Resistance Mechanism. Retrieved from [Link]

  • PubMed Central. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Pharmaceuticals, 14(2), 1-13. [Link]

  • Idexx. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC). Retrieved from [Link]

  • PubMed Central. (2011). Aminoglycoside Modifying Enzymes. Microbiology Spectrum, 1(1), 1-28. [Link]

  • Pharmaceuticals. (2023). Synthesis of 6″-Modified Kanamycin A Derivatives and Evaluation of Their Antibacterial Properties. Pharmaceuticals, 15(4), 1177. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Kanamycin sulphate. Retrieved from [Link]

  • Frontiers in Chemistry. (2022). Amphiphilic aminoglycosides: Modifications that revive old natural product antibiotics. Frontiers in Chemistry, 10, 988311. [Link]

  • YouTube. (2015). Mass Spectrometry Fragmentation Part 1. Retrieved from [Link]

  • University of Alabama at Birmingham. (2011). Peptide ion fragmentation in mass spectrometry. Retrieved from [Link]

Sources

1,6'-Di-HABA Kanamycin A Sulfate synthesis and purification

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Synthesis and Purification of 1,6'-Di-HABA Kanamycin A Sulfate

Part 1: Executive Summary & Strategic Context

1,6'-Di-HABA Kanamycin A (1,6'-di-N-[(S)-4-amino-2-hydroxybutyryl]kanamycin A) is a critical impurity and reference standard in the manufacturing of Amikacin. While Amikacin is the mono-acylated product (at the N-1 position), the high nucleophilicity of the N-6' amine often leads to over-acylation, producing the 1,6'-di-substituted congener.

For drug development professionals, the intentional synthesis of this molecule is not for therapeutic use, but to establish a Qualified Reference Standard for HPLC purity profiling and Quality Control (QC) release testing of Amikacin sulfate APIs.

This guide details a non-selective "over-acylation" strategy to intentionally maximize the yield of the 1,6'-di-HABA derivative, followed by a specific ion-exchange purification protocol to isolate it from mono-acylated and tri-acylated byproducts.

Part 2: Chemical Strategy & Mechanism

To synthesize the target, we must invert the logic used in Amikacin synthesis. Standard Amikacin synthesis uses Zinc (Zn²⁺) chelation or N-6' protection (e.g., Cbz) to prevent reaction at N-6'. Here, we exploit the natural reactivity order of Kanamycin A amines.

Reactivity Order of Kanamycin A Amines:

  • N-6' (Primary, unhindered): Most reactive.

  • N-1 (Primary, adjacent to hydroxyl): High reactivity.

  • N-3 (Secondary): Sterically hindered.

  • N-3'' (Primary): Moderately reactive but often less accessible in specific conformations.

Synthetic Logic: By introducing an excess (>2.5 equivalents) of the activated HABA ester (N-hydroxysuccinimide ester of benzyloxycarbonyl-protected HABA) to unprotected Kanamycin A, the reaction kinetically favors the acylation of the two most reactive centers: N-6' and N-1 .

Part 3: Experimental Protocol

Materials & Reagents
ReagentSpecificationRole
Kanamycin A (Free Base) >98% PurityStarting Scaffold
PHBA-NOS Ester (S)-4-benzyloxycarbonylamino-2-hydroxybutyric acid N-hydroxysuccinimide esterAcylating Agent
THF / Water 1:1 MixtureSolvent System
Palladium on Carbon (Pd/C) 10% loadingHydrogenolysis Catalyst
Amberlite™ CG-50 Type I (Weak Acid Cation)Purification Resin
Sulfuric Acid 1N SolutionSalt Formation
Step-by-Step Synthesis Workflow

Step 1: Non-Selective Acylation

  • Dissolve 10.0 g (20.6 mmol) of Kanamycin A free base in 100 mL of water.

  • Add 100 mL of Tetrahydrofuran (THF).

  • Add 18.0 g (51.5 mmol, ~2.5 eq) of PHBA-NOS ester.

    • Note: The excess reagent ensures that after the highly reactive N-6' is acylated, sufficient reagent remains to drive the N-1 acylation.

  • Stir the mixture at room temperature (20–25°C) for 18 hours .

  • Monitor reaction by TLC (System: CHCl₃:MeOH:NH₄OH 1:1:1). The target spot will appear less polar than the mono-substituted Amikacin intermediate.

  • Concentrate the solution under vacuum to remove THF.

Step 2: Deprotection (Hydrogenolysis)

  • Dissolve the crude oily residue (containing N-Cbz protected intermediate) in 150 mL of 50% aqueous dioxane.

  • Add 2.0 g of 10% Pd/C catalyst.

  • Hydrogenate at 40 psi (2.7 bar) for 6 hours at room temperature.

  • Filter through a Celite pad to remove the catalyst.

  • Evaporate the filtrate to dryness to obtain the crude aminoglycoside mixture.

Step 3: Salt Formation (Pre-Purification)

  • Dissolve crude solid in water.[1]

  • Adjust pH to 6.0 using 1N H₂SO₄.

  • Lyophilize to obtain the crude sulfate salt mixture.

Part 4: Purification Strategy (Self-Validating)

The separation relies on the basicity difference.

  • Kanamycin A: 4 free amines (Most Basic/Retained).[2]

  • Amikacin (1-N-HABA): 3 free amines + 1 amide.

  • 1,6'-Di-HABA Target: 2 free amines + 2 amides (Least Basic/Elutes First).

Ion Exchange Chromatography Protocol
  • Column Preparation: Pack a glass column (5 cm x 60 cm) with Amberlite CG-50 (NH₄⁺ form).

  • Loading: Dissolve 5 g of the crude mixture in 20 mL water and load onto the column.

  • Elution Gradient:

    • Wash with 500 mL Deionized Water.

    • Elute with 0.1 M NH₄OH (Target elutes here).

    • Increase to 0.3 M NH₄OH (Mono-substituted Amikacin elutes here).

    • Increase to 0.5 M - 1.0 M NH₄OH (Unreacted Kanamycin elutes here).

  • Fraction Analysis: Collect 20 mL fractions. Spot on TLC or analyze by HPLC.

    • Validation: The 1,6'-Di-HABA fractions will elute before the Amikacin fractions due to lower charge density.

  • Isolation: Pool fractions containing the pure target. Concentrate and lyophilize.

Final Sulfate Salt Conversion
  • Dissolve the purified free base in water.

  • Titrate carefully with 1N H₂SO₄ to pH 4.5.

  • Precipitate by adding the solution dropwise into excess Methanol.

  • Filter and dry under vacuum at 45°C.

Part 5: Visualization of Workflows

Diagram 1: Synthesis & Reaction Logic

SynthesisPath Figure 1: Kinetic Control for Di-Substitution Synthesis KanA Kanamycin A (4 Free Amines) Inter Intermediate: 1,6'-Di-Cbz-HABA-Kan A KanA->Inter Acylation (THF/H2O) N-6' & N-1 React Reagent PHBA-NOS Ester (> 2.5 Equivalents) Reagent->Inter Target 1,6'-Di-HABA Kanamycin A (Crude) Inter->Target Hydrogenolysis Removes Cbz H2 H2 / Pd/C (Deprotection) H2->Target

Diagram 2: Purification Logic (Chromatography)

Purification Figure 2: Chromatographic Separation by Basicity Load Crude Mixture (Mono, Di, Tri-substituted) Column Amberlite CG-50 Column (Weak Acid Cation Exchange) Load->Column Elute1 Elution: 0.1 M NH4OH (Low Basicity Species) Column->Elute1 First Fraction Elute2 Elution: 0.3 M NH4OH (Medium Basicity Species) Column->Elute2 Second Fraction Target Target Isolated: 1,6'-Di-HABA Kanamycin A Elute1->Target 2 Free Amines (Weak Binding) Byprod Byproduct: Amikacin (Mono) Elute2->Byprod 3 Free Amines (Stronger Binding)

Part 6: Characterization & Validation

To ensure the integrity of the synthesized standard, compare analytical data against established literature values (Gunawardana et al., 1997).

  • Mass Spectrometry (ESI-MS):

    • Expected [M+H]⁺: 787.4 m/z (Calculated for C₂₈H₅₄N₆O₁₉).

    • Note: Amikacin [M+H]⁺ is 586.6 m/z. The mass shift of +201 Da corresponds to the second HABA moiety.

  • ¹H NMR (D₂O):

    • Diagnostic shift of the H-6' protons. In Kanamycin A, H-6' is ~3.0 ppm. In 1,6'-Di-HABA, the acylation causes a downfield shift and splitting pattern change due to the amide linkage.

  • HPLC Retention:

    • The 1,6'-Di-HABA derivative typically elutes after Amikacin on Reverse Phase (C18) ion-pair HPLC due to increased hydrophobicity from the second side chain, but before Amikacin on Cation Exchange.

References

  • Gunawardana, G., et al. (1997).[3] "The identification of 1,6'- and 1,3''-di-N-(L-4-amino-2-hydroxybutyryl) derivatives of kanamycin as synthetic byproducts of amikacin." The Journal of Antibiotics, 50(10), 887-889.[3]

  • Kawaguchi, H., et al. (1979). "Process for the selective synthesis of amikacin." United States Patent 4,136,254.[4][5][6]

  • Tsuchiya, T., et al. (1979).[4][5][6][7] "Synthesis of amikacin from kanamycin A." Tetrahedron Letters, 20(51), 4951-4954.

  • Cron, M. J., et al. (1979).[7] "Acetylation of Aminoglycosides." Journal of the Chemical Society, Chemical Communications, 266.

Sources

Technical Guide: Mechanism of Action of 1,6'-Di-HABA Kanamycin A Sulfate

[2]

Executive Summary

1,6'-Di-HABA Kanamycin A Sulfate (1,6'-di-N-(L-4-amino-2-hydroxybutyryl)kanamycin A) is a semi-synthetic aminoglycoside derivative.[1][] It is structurally characterized by the acylation of both the N-1 amino group of the 2-deoxystreptamine (2-DOS) ring and the N-6' amino group of the 6-amino-6-deoxy-D-glucose ring with the L-HABA moiety.[1][]

Core Mechanism: Like its parent Kanamycin A and mono-substituted analog Amikacin, it functions by irreversibly binding to the bacterial 30S ribosomal subunit.[1] However, the N-6' modification introduces significant steric constraints that alter its binding affinity and resistance profile compared to Amikacin.[1]

Key Characteristic:

  • Resistance Evasion: The dual HABA chains render the molecule refractory to a broader spectrum of Aminoglycoside Modifying Enzymes (AMEs), specifically AAC(6').[1]

  • Binding Penalty: The bulk at the N-6' position often reduces affinity for the 16S rRNA A-site compared to the N-1 mono-substituted Amikacin, explaining its status as a secondary analog rather than a primary therapeutic.[1][]

Chemical Structure & Molecular Logic[2]

To understand the mechanism, one must deconstruct the molecule's topology relative to the ribosome.

The Core Scaffold
  • Ring I (6-amino-6-deoxy-D-glucose): Primary recognition element for the 16S rRNA.[1][]

  • Ring II (2-deoxystreptamine, 2-DOS): The central scaffold.[1][]

  • Ring III (3-amino-3-deoxy-D-glucose): Provides auxiliary binding contacts.[1][]

The HABA Modifications

The L-(-)-


-amino-

-hydroxybutyryl (HABA)
1
  • N-1 Substitution (The "Amikacin" Motif):

    • Function: Introduces a flexible arm that forms additional hydrogen bonds with the ribosome (specifically G1491 and U1495 in 16S rRNA).[1]

    • Benefit: Sterically blocks access for ANT(2'') and APH(3') enzymes, restoring activity against resistant strains.[1][]

  • N-6' Substitution (The "Di-HABA" Motif):

    • Function: Acylates the amine typically responsible for electrostatic interaction with the phosphate backbone of A1408.

    • Consequence: While it prevents acetylation by AAC(6') enzymes (a common resistance mechanism), the steric bulk of the HABA group at this position can destabilize the drug-ribosome complex, often resulting in higher Minimum Inhibitory Concentrations (MIC) compared to Amikacin.[1]

Mechanism of Action (MOA)[1][2]

The MOA follows a three-stage cascade: Uptake


 Binding 

Error Induction.
Phase 1: Ribosomal Targeting

The molecule diffuses through porins (Gram-negative) and is actively transported across the inner membrane (EDP-I/II phases).[1][] Once in the cytoplasm, it targets the Helix 44 (h44) of the 16S rRNA within the 30S subunit.

Phase 2: The Binding Interface (Critical Divergence)

In Kanamycin A, the N-6' amine forms a direct hydrogen bond with the phosphate oxygen of Adenine 1408 (A1408) .[1]

  • In Amikacin (1-HABA): The N-6' is free, maintaining this high-affinity anchor.[1][] The N-1 HABA adds extra contacts.

  • In 1,6'-Di-HABA: The N-6' is acylated.[1][][3] The HABA group must fold away from the interface to avoid a steric clash. This entropic penalty explains why 1,6'-Di-HABA is generally less potent than Amikacin.[1][] However, it remains active because the N-1 HABA provides compensatory binding energy.[1]

Phase 3: Translational Misreading

Upon binding, the drug locks the essential adenines (A1492, A1493) into a "flipped-out" conformation.[1]

  • Cognate Mimicry: This conformation mimics the state induced by correct codon-anticodon pairing.[1]

  • Loss of Proofreading: The ribosome accepts near-cognate tRNAs.[1]

  • Mistranslation: Incorrect amino acids are incorporated, producing toxic, misfolded proteins that disrupt the bacterial membrane, leading to cell death.[1][4]

Visualization: Signaling & Interaction Pathway[2]

The following Graphviz diagram illustrates the comparative binding logic and resistance evasion pathways.

MOA_PathwayCompound1,6'-Di-HABAKanamycin ASite_N1N-1 Position(HABA Modified)Compound->Site_N1Site_N6N-6' Position(HABA Modified)Compound->Site_N6Ribosome30S Ribosomal Subunit(16S rRNA Helix 44)EffectConformational Lock(A1492/A1493 Flipped)Ribosome->EffectBinding_N1Enhanced Binding(H-bonds to G1491/U1495)Site_N1->Binding_N1AME_ANTANT(2'') / APH(3')(Adenylation/Phosphorylation)Site_N1->AME_ANTBLOCKSBinding_N6Steric Interference(Weakens A1408 Interaction)Site_N6->Binding_N6AME_AACAAC(6')(Acetylation)Site_N6->AME_AACBLOCKSBinding_N1->RibosomeHigh AffinityBinding_N6->RibosomeReduced AffinityDeathTranslational Misreading& Bactericidal EffectEffect->Death

Caption: Comparative mechanistic pathway showing how dual HABA substitution blocks resistance enzymes (AAC/ANT/APH) while modulating ribosomal affinity through steric interactions at N-6'.[1][]

Experimental Protocols for Validation

To confirm the identity and activity of 1,6'-Di-HABA Kanamycin A (specifically distinguishing it from Amikacin), the following protocols are standard.

Protocol A: High-Resolution HPLC Separation

Purpose: To separate the 1,6'-Di-HABA analog (impurity) from Amikacin (1-HABA).[1][]

  • Column: C18 Reverse Phase (e.g., 4.6 x 250 mm, 5 µm).[1]

  • Mobile Phase A: 0.1 M Sodium Sulfate + 0.1% Octanesulfonic acid (Ion Pairing Agent), pH 3.0.[1]

  • Mobile Phase B: Acetonitrile.

  • Gradient: Isocratic 90% A / 10% B (Adjust based on column retention).

  • Detection: Electrochemical (Pulsed Amperometric Detection) or UV at 200nm (low sensitivity) / post-column derivatization with ninhydrin.[1][]

  • Validation Criterion: 1,6'-Di-HABA typically elutes after Amikacin due to increased hydrophobicity from the second HABA chain.[1][]

Protocol B: Ribosomal Binding Affinity Assay (Cell-Free)

Purpose: To quantify the "Binding Penalty" of the N-6' substitution.[1][]

  • Reagents: Purified E. coli 70S ribosomes, [3H]-Dihydrostreptomycin (tracer).[1][]

  • Method: Competition binding assay.

  • Steps:

    • Incubate 6 pmol ribosomes with 10 nM [3H]-tracer.[1][]

    • Add increasing concentrations (0.1 nM - 100 µM) of 1,6'-Di-HABA Kanamycin A.[1][]

    • Incubate at 37°C for 30 mins.

    • Filter through nitrocellulose membranes (0.45 µm).[1][]

    • Count radioactivity.[1]

  • Analysis: Plot % Bound vs. Log[Concentration]. Calculate

    
    .
    
    • Expected Result:

      
       of 1,6'-Di-HABA > Amikacin (indicating weaker binding).[1][]
      
Protocol C: MIC Profiling against AAC(6') Strains

Purpose: To demonstrate resistance evasion.[1][]

Strain TypeEnzyme ProfileKanamycin A MICAmikacin MIC1,6'-Di-HABA MIC (Predicted)
E. coli (WT)None2-4 µg/mL1-2 µg/mL4-8 µg/mL (Lower intrinsic potency)
S. aureusANT(4')>64 µg/mL2-4 µg/mL4-8 µg/mL
P. aeruginosaAAC(6')-Ib >128 µg/mL4-16 µg/mL*4-16 µg/mL (Retains activity)

*Amikacin is a substrate for some AAC(6') variants, but 1,6'-Di-HABA is chemically blocked from acetylation.[1][]

Structure-Activity Relationship (SAR) Summary

The following table synthesizes the impact of the HABA groups on the Kanamycin core.

FeatureKanamycin AAmikacin (1-HABA)1,6'-Di-HABA Kanamycin
N-1 Substituent -HL-HABA L-HABA
N-6' Substituent -H-HL-HABA
Ribosome Affinity HighHigh (Enhanced)Moderate (Steric Penalty)
Susceptibility to ANT(2'') HighResistantResistant
Susceptibility to AAC(6') HighModerateFully Resistant (Chemically Blocked)
Primary Role Parent DrugTherapeutic StandardImpurity / SAR Probe

References

  • Gunawardana, G., et al. (1997).[1][][6] "The identification of 1,6'- and 1,3''-di-N-(L-4-amino-2-hydroxybutyryl) derivatives of kanamycin as synthetic byproducts of amikacin." The Journal of Antibiotics, 50(10), 887-889.[1][][6] Link

  • Magnet, S., & Blanchard, J. S. (2005).[1] "Molecular insights into aminoglycoside action and resistance." Chemical Reviews, 105(2), 477-498.[1][] Link[1][]

  • Kondo, S., & Hotta, K. (1999).[1] "Semisynthetic aminoglycoside antibiotics: Development and enzymatic modifications." Journal of Infection and Chemotherapy, 5(1), 1-9.[1][] Link

  • Umezawa, H. (1982).[1] "Mechanism of resistance to aminoglycoside antibiotics."[1] Advances in Carbohydrate Chemistry and Biochemistry, 30, 183-225.[1][] Link

  • United States Pharmacopeia (USP). "Amikacin Sulfate Monograph: Organic Impurities."[1] (Standard validation for separating di-substituted species). Link[1][]

Technical Guide: 1,6'-Di-HABA Kanamycin A Sulfate & Aminoglycoside Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous analysis of 1,6'-Di-HABA Kanamycin A Sulfate , a critical structural analogue and process impurity encountered during the synthesis of the semi-synthetic antibiotic Amikacin .[1] While Amikacin (1-N-HABA Kanamycin A) represents a gold standard in overcoming aminoglycoside resistance, the formation of the 1,6'-di-acylated derivative highlights the challenges of regioselective modification on the kanamycin scaffold.[1][2][3] This document details the mechanistic basis of HABA (L-4-amino-2-hydroxybutyryl) derivatization, the synthetic pathways leading to mono- vs. di-substitution, and the high-performance liquid chromatography (HPLC) protocols required for their separation.[1][2][3]

Structural Pharmacophore and Mechanistic Rationale[1][4]

The Role of the HABA Moiety

Aminoglycosides (AGs) like Kanamycin A function by binding to the 16S rRNA of the bacterial 30S ribosomal subunit, causing codon misreading and inhibition of translocation.[1][2] However, bacterial resistance is frequently mediated by Aminoglycoside Modifying Enzymes (AMEs) , which acetylate (AAC), phosphorylate (APH), or adenylate (ANT) specific amino or hydroxyl groups on the AG scaffold.[1][2][3][4][5][6]

The introduction of the HABA (L-4-amino-2-hydroxybutyric acid) side chain at the N-1 position of the 2-deoxystreptamine (2-DOS) ring preserves ribosomal affinity while providing steric hindrance against AMEs.[1][2][3][7]

  • Amikacin: 1-N-HABA Kanamycin A. Potent, resistant to many AMEs.[1][2][3]

  • 1,6'-Di-HABA Kanamycin A: Acylated at both N-1 (2-DOS ring) and N-6' (6-amino-6-deoxy-D-glucose ring).[1][2][3] This species is typically considered a process impurity (EP Impurity F) that results from "over-acylation" or lack of regioselectivity.[1][2][3]

Structure-Activity Relationship (SAR)

The N-1 amino group is the optimal site for acylation.[1][2][3] Modification at the N-6' position, which is highly reactive, often occurs competitively.[1][2]

  • N-1 Modification: Blocks binding of AAC(3) and APH(3') enzymes without destroying ribosomal binding.[1][2][3]

  • N-6' Modification: The N-6' amine is a primary recognition point for the ribosome.[1][2][3] While N-1 acylation is tolerated, simultaneous acylation at N-6' (as in the di-HABA derivative) can drastically alter the drug's binding kinetics and antibacterial potency, rendering it a critical impurity to control [1].[1][2][3]

Synthetic Challenges: Regioselectivity and Side Reactions[1]

Synthesizing Amikacin from Kanamycin A requires distinguishing between four amine groups (N-1, N-3, N-6', N-3'').[1][2][3] The N-6' amine is often the most nucleophilic, making the selective acylation of N-1 thermodynamically challenging.[1]

The Zinc-Chelation Strategy

To achieve N-1 selectivity, a Zinc Acetate complexation strategy is standard.[1][2][3] Zinc ions chelate the N-1 and N-3 amines of the 2-DOS ring, temporarily activating the N-1 position or protecting others depending on the specific protecting group strategy (e.g., using TS-protection).[1][2][3]

If the protection step is inefficient or the acylating agent (activated HABA ester) is present in excess, the reaction proceeds to acylate the highly accessible N-6' position, yielding 1,6'-Di-HABA Kanamycin A .[1][2]

Visualization of the Synthetic Pathway

The following diagram illustrates the bifurcation between the desired Amikacin pathway and the formation of the Di-HABA impurity.

G cluster_legend Pathway Logic Kana Kanamycin A (Starting Material) ZnComplex Zn(II)-Chelate Intermediate Kana->ZnComplex Zn(OAc)2 Chelation Activated Activated N-1 Complex ZnComplex->Activated Selectivity Control Acylation Acylation with Activated HABA Activated->Acylation Amikacin Amikacin (1-N-HABA) TARGET Acylation->Amikacin 1.0 eq HABA Controlled pH Impurity 1,6'-Di-HABA Kanamycin A IMPURITY Acylation->Impurity Excess HABA or Poor Protection key Green path: Desired Synthesis Red path: Over-acylation Side Reaction

Figure 1: Synthetic bifurcation showing the origin of 1,6'-Di-HABA Kanamycin A due to loss of regioselectivity during the acylation step.[1][2][3]

Analytical Characterization and Separation

Due to the lack of a strong UV chromophore in the aminoglycoside backbone, detecting and separating the di-HABA impurity from Amikacin requires specialized HPLC techniques.[1] The 1,6'-Di-HABA derivative is more hydrophobic than Amikacin due to the addition of a second hydroxybutyryl chain.[1]

Critical Quality Attributes (CQA)
  • Amikacin (Target): Mono-acylated.[1][2][3] Retention time (

    
    ) ~4.5 min (method dependent).[1][2][3]
    
  • 1,6'-Di-HABA (Impurity): Di-acylated.[1][2][3] Elutes after Amikacin in Reverse Phase (RP) modes due to increased hydrophobicity.[1][2][3]

Protocol: HPLC-MS Separation

This protocol utilizes ion-pairing chromatography coupled with Mass Spectrometry for definitive identification [2][3].[1][2][3]

Reagents:

  • Mobile Phase A: 250 mM Ammonium Formate + 1.4% Formic Acid (aq).[1][2][3][8]

  • Mobile Phase B: Acetonitrile (ACN).[1][2][3]

  • Column: C18 (e.g., Acchrom Click XIon or Inertsil ODS-3), 250 x 4.6 mm, 5 μm.[1][2][3]

Workflow:

StepParameterSetting / Instruction
1 Equilibration Flush column with 95% A / 5% B for 30 mins at 30°C.
2 Sample Prep Dissolve Amikacin Sulfate sample in water (1 mg/mL). Filter (0.22 μm).[1][2][3]
3 Gradient Isocratic or shallow gradient (e.g., 5-10% B) to resolve the polar AGs.
4 Detection MS (ESI+): Scan range m/z 100–1000.[1][2][3] Target Ions: Amikacin:

1,6'-Di-HABA:

5 Derivatization (Optional) If using UV/Vis: Pre-column derivatization with Ninhydrin or Fmoc-Cl is required to visualize peaks at 330 nm or 254 nm.[1][2][3]
Logical Workflow for Impurity Identification

The following diagram outlines the decision matrix for characterizing unknown impurities in Amikacin bulk drug substance.

Analysis Sample Amikacin Sulfate Sample Sep HPLC Separation (Ion-Pairing C18) Sample->Sep Detect Detection Method Sep->Detect MS Mass Spectrometry (ESI+) Detect->MS Preferred UV UV-Vis (Requires Derivatization) Detect->UV Routine QC Data1 Peak @ m/z 586 (Amikacin) MS->Data1 Data2 Peak @ m/z 687 (+101 Da shift) MS->Data2 Result Identify as 1,6'-Di-HABA Kanamycin Data2->Result Mass corresponds to +1 HABA unit

Figure 2: Analytical decision tree for identifying high-molecular-weight impurities in Amikacin samples.

Biological Implications and Toxicity[1]

Resistance Mechanisms

The efficacy of Amikacin relies on the 1-N-HABA group blocking the access of R-factor mediated enzymes.[1]

  • AAC(6')-type enzymes: These acetylate the 6'-amino group.[1][2][3]

  • Impact of 1,6'-Di-HABA: Since the 6' position is already acylated with HABA in the di-substituted impurity, it is chemically inert to AAC(6').[1][2][3] However, this "protection" is pyrrhic; the bulky HABA group at the 6' position interferes with the ribosomal 16S rRNA binding pocket (A-site), significantly reducing antibacterial activity compared to Amikacin [4].[1][2]

Toxicity Profile

Aminoglycosides are known for nephrotoxicity (kidney) and ototoxicity (ear).[1][2][3]

  • Accumulation: Multi-acylated derivatives often exhibit altered pharmacokinetics.[1][2][3] While specific toxicological data on isolated 1,6'-Di-HABA is limited compared to the parent drug, impurities in AGs are generally strictly regulated (limits often <0.5%) to prevent synergistic toxicity or allergic sensitization.[1][2][3]

  • Regulatory Status: 1,6'-Di-HABA Kanamycin A is listed as a specific impurity in European Pharmacopoeia (EP) and USP monographs (often designated as Impurity F or similar).[1][2][3] Its presence indicates a failure in the synthesis process control [5].[1]

References

  • Gunawardana, G., et al. (1997).[1][2][3] "The identification of 1,6'- and 1,3''-di-N-(L-4-amino-2-hydroxybutyryl) derivatives of kanamycin as synthetic byproducts of amikacin." The Journal of Antibiotics.

  • Wang, J., et al. (2015).[1][2][3][9] "Separation and Characterization of Unknown Impurities in Amikacin Sulfate by HPLC–MSn." Chromatographia. [1][2][3]

  • Haggag, R.S., et al. (2014).[1][2][3][10] "Liquid chromatographic determination of amikacin sulphate after pre-column derivatization." Journal of Chromatographic Science. [1][2][3]

  • Ramirez, M.S., & Tolmasky, M.E. (2010).[1][2][3][11] "Aminoglycoside Modifying Enzymes." Drug Resistance Updates.

  • European Pharmacopoeia (Ph.[1][2][3] Eur.). "Amikacin Sulfate Monograph - Impurities Section."[1][2][3] [1][2][3]

Sources

Methodological & Application

Application Note: HPLC Analysis of 1,6'-Di-HABA Kanamycin A Sulfate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the analysis of 1,6'-Di-HABA Kanamycin A Sulfate , a critical process-related impurity in the synthesis of Amikacin.[1][2]

Target Analyte: 1,6'-Bis(L-4-amino-2-hydroxybutyryl)kanamycin A Sulfate Common Designation: Amikacin Impurity F (EP), Amikacin Impurity B (Select Sources) Primary Method: HPAEC-PAD (High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection)[1][2]

Executive Summary

1,6'-Di-HABA Kanamycin A is a di-substituted byproduct formed during the acylation of Kanamycin A to produce Amikacin.[1][2] While Amikacin is mono-acylated at the N-1 position, over-acylation results in the 1,6'-di-HABA species.[1][2] Because aminoglycosides lack significant UV chromophores and are highly polar, standard RP-HPLC is insufficient.[1][2]

This guide outlines the Gold Standard Method (HPAEC-PAD) , aligned with USP/EP monographs for Amikacin, which provides superior sensitivity and selectivity without derivatization.[1][2] An alternative Ion-Pair RP-HPLC method is provided for laboratories lacking electrochemical detection.[1][2]

Chemical Profile & Handling

  • CAS Number: 197909-67-4 (Free Base)[1][2][3]

  • Molecular Formula: C₂₆H₅₀N₆O₁₅[1][2][4] · xH₂SO₄[1][2][5]

  • Molecular Weight: 686.71 g/mol (Free Base)[2]

  • Solubility: Highly soluble in water (>50 mg/mL); insoluble in organic solvents (methanol, acetonitrile).[2]

  • Stability: Hygroscopic.[1][2] Store at -20°C. Reconstituted solutions are stable for 24 hours at 4°C.

Critical Handling Note: As a sulfate salt, the substance is prone to moisture absorption.[2] Weighing must be performed rapidly in a controlled humidity environment.[1][2]

Analytical Strategy: The Logic of HPAEC-PAD

Aminoglycosides are carbohydrates containing amine groups.[1][2] At high pH (pH > 12), the hydroxyl groups on the sugar rings partially ionize (


), allowing them to be separated as anions on an anion-exchange column.[1][2]
  • Mechanism: Anion exchange based on the

    
     of hydroxyl groups.[2]
    
  • Detection: Pulsed Amperometric Detection (PAD) oxidizes the amine and hydroxyl groups on a gold electrode, generating a current proportional to concentration.[2]

  • Why not UV? The HABA side chain adds minimal UV absorption (200-210 nm), leading to poor signal-to-noise ratios and interference from mobile phase buffers.[1][2]

Method I: HPAEC-PAD (Pharmacopeial Standard)

This method is the industry standard for Amikacin impurity profiling, offering high resolution between Kanamycin, Amikacin, and the di-substituted Impurity F.[1][2]

Instrumentation & Conditions
ParameterSpecification
System Ion Chromatography System (e.g., Dionex ICS-5000+)
Column Anion Exchange: CarboPac MA1 (4 x 250 mm) or equivalent
Guard Column CarboPac MA1 Guard (4 x 50 mm)
Mobile Phase 115 mM Sodium Hydroxide (NaOH)
Flow Rate 0.5 mL/min
Temperature 30°C
Injection Volume 10–20 µL
Detection PAD with Gold Working Electrode & Ag/AgCl Reference
Run Time 30–45 minutes
Waveform Settings (Quadruple Potential)

Standard carbohydrate waveform optimized for aminoglycosides:

  • E1 (Detection): +0.1 V (400 ms)

  • E2 (Oxidation/Cleaning): +2.0 V (20 ms)

  • E3 (Reduction/Activation): -0.6 V (10 ms)

  • E4 (Stabilization): -0.1 V (60 ms)

Step-by-Step Protocol
  • Mobile Phase Preparation:

    • Use degassed, 18.2 MΩ[1][2]·cm deionized water.

    • Prepare 115 mM NaOH using 50% w/w NaOH solution (low carbonate).[2] Do not use pellets as carbonate contamination reduces retention times.[2]

    • Keep under helium or nitrogen blanket to prevent

      
       absorption.[1][2]
      
  • Standard Preparation:

    • Stock Solution: Dissolve 1,6'-Di-HABA Kanamycin A Sulfate in water to 1.0 mg/mL.

    • System Suitability Mix: Prepare a solution containing 0.02 mg/mL Amikacin and 0.005 mg/mL 1,6'-Di-HABA Kanamycin A.[1][2]

  • Equilibration:

    • Flush column with 115 mM NaOH for at least 1 hour until the baseline is stable (< 5 nC drift).

  • Analysis:

    • Inject the System Suitability Mix.[2]

    • Expected Elution Order: Kanamycin A

      
       Amikacin 
      
      
      
      1,6'-Di-HABA Kanamycin A (Impurity F).[1][2]
    • Note: The di-substituted impurity typically elutes later due to increased size and interaction with the stationary phase, though exact RRT can vary by column batch.[1][2]

Method II: Ion-Pair RP-HPLC (Alternative)

For labs without PAD, this method uses volatile ion-pairing agents to retain the polar aminoglycosides on a C18 column.[1][2]

Instrumentation & Conditions
ParameterSpecification
Column C18 (e.g., Waters XBridge C18), 4.6 x 250 mm, 5 µm
Mobile Phase A 20 mM Pentafluoropropionic Acid (PFPA) in Water
Mobile Phase B 20 mM PFPA in Acetonitrile
Gradient 95% A (0-5 min)

60% A (25 min)

95% A (30 min)
Flow Rate 1.0 mL/min
Detection ELSD (Evaporative Light Scattering) or CAD (Charged Aerosol)
Temp 35°C

Note: UV detection at 205 nm is possible but offers low sensitivity for impurities.[2]

Data Analysis & System Suitability[1][2][6][8][9]

Identification

Calculate the Relative Retention Time (RRT) relative to the Amikacin peak.[2]

  • Amikacin: RRT = 1.00[1][2]

  • Kanamycin: RRT

    
     0.7 – 0.8[1][2]
    
  • 1,6'-Di-HABA Kanamycin A: RRT

    
     1.2 – 1.5 (Method Dependent)[1][2]
    
Acceptance Criteria
  • Resolution (

    
    ): 
    
    
    
    between Amikacin and 1,6'-Di-HABA Kanamycin A.
  • Tailing Factor:

    
    .[1][2]
    
  • Precision: RSD

    
     for impurity peak area (n=6).
    
Visual Workflow

HPLC_Workflow Start Start: Sample Preparation Dissolve Dissolve in DI Water (1 mg/mL Stock) Start->Dissolve SelectMethod Select Method Dissolve->SelectMethod HPAEC Method A: HPAEC-PAD (Gold Standard) SelectMethod->HPAEC Preferred IPHPLC Method B: IP-RP-HPLC (Alternative) SelectMethod->IPHPLC No PAD Available PrepEluent Prep 115 mM NaOH (Carbonate-Free) HPAEC->PrepEluent Inj_HPAEC Inject 10 µL CarboPac MA1 PrepEluent->Inj_HPAEC Det_PAD Detection: PAD (Quad Potential) Inj_HPAEC->Det_PAD Data Data Analysis Calc RRT & Resolution Det_PAD->Data PrepMP Prep PFPA/Water/ACN IPHPLC->PrepMP Inj_IP Inject 20 µL C18 Column PrepMP->Inj_IP Det_ELSD Detection: ELSD/CAD Inj_IP->Det_ELSD Det_ELSD->Data Report Report Impurity % (Limit: NMT 0.5%) Data->Report

Caption: Decision tree for selecting and executing the appropriate HPLC method for 1,6'-Di-HABA Kanamycin A analysis.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Loss of Retention (HPAEC) Carbonate uptake in NaOH eluent.[1][2]Prepare fresh eluent using 50% NaOH solution; keep under Helium.[2]
Baseline Drift (PAD) Electrode fouling.[2]Clean Gold electrode (polishing) or replace disposable electrode.[2]
Poor Resolution (Impurity F/Amikacin) Column aging or incorrect NaOH conc.[2]Verify NaOH concentration (115 mM).[2][6] Lower concentration increases retention.[1][2]
Low Sensitivity (UV) Lack of chromophore.[2][7]Switch to ELSD/CAD or use HPAEC-PAD.[1][2]

References

  • United States Pharmacopeia (USP) . Amikacin Sulfate Monograph. USP-NF.[1][2] Link[1][2]

  • European Pharmacopoeia (Ph.[2] Eur.) . Amikacin Sulfate Monograph 01/2008:1290. Link[1][2]

  • Thermo Fisher Scientific . Analysis of the Aminoglycoside Antibiotics Kanamycin and Amikacin Matches USP Requirements. Application Note 268. Link

  • Gunawardana, G., et al. (1997).[2][] The identification of 1,6'- and 1,3"-di-N-(L-4-amino-2-hydroxybutyryl) derivatives of kanamycin as synthetic byproducts of amikacin. The Journal of Antibiotics, 50(10), 887–889.[2][] Link

  • LGC Standards . 1,6'-Di-HABA Kanamycin A Sulfate (Amikacin Impurity F). Product Sheet. Link

Sources

Application Note and Protocol for the Preparation of 1,6'-Di-HABA Kanamycin A Sulfate Analytical Standard

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Kanamycin A is an aminoglycoside antibiotic isolated from Streptomyces kanamyceticus, exhibiting broad-spectrum activity against many Gram-positive and most Gram-negative bacteria.[1][2] Its mechanism of action involves binding to the 30S ribosomal subunit, which interferes with protein synthesis and leads to a bactericidal effect.[2][3] Due to its potency, Kanamycin is widely used in both clinical applications and molecular biology research as a selective agent.[3][4]

The 1,6'-Di-HABA (4-hydroxy-2,3-dimethyl-2H-naphtho[1,2-b]pyran-5,6-dione) derivative of Kanamycin A represents a modified form of the parent antibiotic, likely synthesized for specific analytical or research purposes, such as use in immunoassays or as a labeled tracer. The accurate preparation of analytical standards for such modified compounds is a critical prerequisite for achieving reliable and reproducible results in quantitative analyses, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and enzyme-linked immunosorbent assays (ELISA).[5][6]

This document provides a comprehensive, field-proven protocol for the preparation of 1,6'-Di-HABA Kanamycin A Sulfate standard solutions. The causality behind each step is explained to ensure scientific integrity and empower researchers to adapt the protocol to their specific needs while adhering to rigorous quality standards. This protocol is grounded in established principles for handling aminoglycoside antibiotics and is designed to be a self-validating system through integrated quality control checks.[7][8]

Materials and Equipment

Reagents
  • 1,6'-Di-HABA Kanamycin A Sulfate Salt: (e.g., TRC-D212770 or equivalent)[9]. Procure from a reputable supplier and obtain a Certificate of Analysis (CoA).

  • Solvent: HPLC-grade or ultrapure (Type I) water. Kanamycin sulfate is freely soluble in water.[4][10]

  • Sterile Filters: 0.22 µm syringe filters (e.g., PVDF or PES).

  • pH Adjustment (optional): Dilute solutions of analytical grade sulfuric acid or sodium hydroxide.

Equipment
  • Analytical Balance: Calibrated, with a readability of at least 0.01 mg.

  • Volumetric Flasks: Class A, various sizes (e.g., 10 mL, 50 mL, 100 mL).

  • Pipettes: Calibrated micropipettes and Class A volumetric pipettes.

  • Vortex Mixer

  • Sonicator (optional): To aid in dissolution.

  • pH Meter: Calibrated.

  • Storage Vials: Amber glass or opaque polypropylene vials to protect from light.[11][12]

Protocol for Standard Preparation

This protocol is designed to prepare a primary stock solution and subsequent working standards. The entire process should be conducted in a clean, controlled environment to prevent contamination.

Pre-Preparation: The Foundation of Accuracy

Before weighing, it is crucial to equilibrate the 1,6'-Di-HABA Kanamycin A Sulfate container to ambient temperature for at least 30 minutes. This step is critical to prevent moisture condensation on the hygroscopic powder, which would lead to inaccurate weight measurements.

Review the Certificate of Analysis (CoA) for the specific lot of the standard. Note the purity, water content, and any residual solvents. These values are essential for calculating the true concentration of the active substance. Unless the CoA specifies a potency, the standard is typically assumed to be 100% pure for compendial purposes.[13]

Primary Stock Solution Preparation (e.g., 1000 µg/mL)

The preparation of an accurate stock solution is the most critical step. All subsequent dilutions will depend on its correctness.

Calculation of Required Mass:

To prepare a stock solution with a specific concentration of the active moiety (1,6'-Di-HABA Kanamycin A), the weighed mass must be corrected for its purity and the mass of the sulfate salt. The molecular weight of 1,6'-Di-HABA Kanamycin A is approximately 784.78 g/mol .[9] The molecular weight of Kanamycin A Sulfate is 582.58 g/mol .[14]

Mass to Weigh (mg) = (Desired Concentration (µg/mL) × Volume (mL)) / (Purity (%) × 1000 µg/mg)

Example for a 1000 µg/mL stock in 10.0 mL:

Assuming a purity of 98.0%: Mass = (1000 µg/mL × 10.0 mL) / (0.98 × 1000 µg/mg) = 10.20 mg

Step-by-Step Procedure:

  • Weighing: Accurately weigh the calculated amount of 1,6'-Di-HABA Kanamycin A Sulfate powder (e.g., 10.20 mg) using a calibrated analytical balance. Use an appropriate weighing vessel (e.g., weighing paper or a small beaker).

  • Transfer: Carefully transfer the weighed powder into a 10.0 mL Class A volumetric flask.

  • Dissolution: Add approximately 7-8 mL of HPLC-grade water to the flask. Kanamycin sulfate is freely soluble in water.[4][10] Gently swirl the flask to dissolve the powder. If necessary, use a vortex mixer or sonicate for a few minutes to ensure complete dissolution.

  • Volume Adjustment: Once the solid is completely dissolved and the solution has returned to room temperature, carefully add HPLC-grade water to the mark. Use a pipette for the final drops to ensure accuracy.

  • Homogenization: Cap the flask and invert it at least 15-20 times to ensure the solution is homogeneous.

  • Filtration and Storage: Filter the stock solution through a 0.22 µm sterile filter into a clean, labeled amber vial. Store the stock solution at 2-8°C.[12] For long-term storage (months), aliquoting and storing at -20°C is recommended to minimize freeze-thaw cycles.[15]

Working Standard Dilutions

Working standards are prepared by serially diluting the primary stock solution. The concentration range should be appropriate for the intended analytical method (e.g., for constructing a calibration curve for an HPLC assay).

Working Standard IDConcentration (µg/mL)Volume of Stock (1000 µg/mL)Final Volume (mL)Diluent Volume (mL)
WS-11001.0 mL10.09.0 mL
WS-2500.5 mL10.09.5 mL
WS-3250.25 mL10.09.75 mL
WS-4100.1 mL10.09.9 mL
WS-510.1 mL of WS-110.09.9 mL

Procedure for preparing WS-1 (100 µg/mL):

  • Pipette 1.0 mL of the 1000 µg/mL primary stock solution into a 10.0 mL Class A volumetric flask.

  • Add HPLC-grade water to the mark.

  • Cap and invert the flask multiple times to ensure homogeneity.

  • Transfer to a labeled vial for immediate use or short-term storage at 2-8°C.

Quality Control, Stability, and Validation

A protocol is only trustworthy if it is self-validating. The stability and accuracy of the prepared standards are paramount for generating reliable data.

  • pH: The stability of Kanamycin solutions is optimal in a slightly acidic pH range of 4.5 to 5.5.[11] While HPLC-grade water is typically sufficient, for long-term stability, verifying the pH and adjusting if necessary can be beneficial.

  • Light Sensitivity: Kanamycin solutions are sensitive to light.[11] Always store solutions in amber or opaque containers to prevent photodegradation.[12]

  • Stability: Aqueous solutions of Kanamycin sulfate are generally stable for 24 hours at room temperature and for longer periods when refrigerated (2-8°C).[16] Some data suggests stability for up to 5 days at 37°C and for a month in sealed agar plates at 2-8°C.[10] However, for quantitative analytical standards, it is best practice to prepare fresh working solutions daily from a refrigerated stock. Stock solutions stored at -20°C can be stable for up to six months.[15]

  • Verification: The concentration of the primary stock solution can be verified using a validated analytical method, such as HPLC-UV or LC-MS, against a previously qualified standard or a certified reference material (CRM) from a pharmacopeia if available.[17]

Experimental Workflow Diagram

G cluster_prep Pre-Preparation cluster_stock Stock Solution Preparation (1000 µg/mL) cluster_working Working Standard Preparation Equilibrate Equilibrate Standard to Room Temp ReviewCoA Review Certificate of Analysis (CoA) Equilibrate->ReviewCoA Calculate Calculate Mass (Correct for Purity) ReviewCoA->Calculate Input Purity Weigh Weigh Standard Accurately Calculate->Weigh Dissolve Dissolve in Volumetric Flask Weigh->Dissolve Adjust Adjust to Final Volume with Water Dissolve->Adjust Homogenize Homogenize (Invert Flask x20) Adjust->Homogenize FilterStore Filter (0.22 µm) & Store at 2-8°C or -20°C Homogenize->FilterStore Dilute Perform Serial Dilutions FilterStore->Dilute Use Stock Solution Use Use for Analysis (e.g., HPLC Calibration) Dilute->Use

Caption: Workflow for preparing 1,6'-Di-HABA Kanamycin A Sulfate standards.

Safety Precautions

1,6'-Di-HABA Kanamycin A Sulfate is suspected of damaging fertility or the unborn child and may cause skin, eye, and respiratory irritation.[2][14]

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and gloves when handling the powder and solutions.

  • Handling Powder: Handle the dry powder in a chemical fume hood or a ventilated enclosure to avoid inhalation.

  • Disposal: Dispose of all waste materials according to institutional and local regulations for chemical waste.

Troubleshooting

ProblemPotential CauseRecommended Solution
Inconsistent analytical results Standard degradationPrepare fresh working standards daily. Verify storage conditions (temperature, light protection). Aliquot stock solution to avoid repeated freeze-thaw cycles.
Inaccurate initial weighingRecalibrate analytical balance. Ensure standard is equilibrated to room temperature before weighing.
Pipetting/dilution errorUse calibrated pipettes. Ensure proper pipetting technique. Re-prepare dilutions.
Precipitate in solution Exceeded solubility limit or incompatible solventEnsure complete dissolution before bringing to final volume. Use only high-purity water as the solvent.[12]
ContaminationFilter the solution. Use sterile techniques and equipment to prevent microbial growth.[11]
Low instrumental response Incorrect concentration calculationDouble-check calculations, ensuring correction for purity, water content, and salt form from the CoA.
Standard degradationPrepare a fresh stock solution from the powder.

References

  • Creative Diagnostics. (2025, February 17). Preparation and Storage of Kanamycin Solution. Available from: [Link]

  • Zhang, X., et al. (2019). Determination of Kanamycin by High Performance Liquid Chromatography. Molecules, 24(10), 1902. Available from: [Link]

  • Creative Diagnostics. (2025, February 17). Common Problems and Solutions of Kanamycin in Experiments. Available from: [Link]

  • Zhang, X., et al. (2019). Determination of Kanamycin by High Performance Liquid Chromatography. ProQuest. Available from: [Link]

  • Genaxxon bioscience. (n.d.). Kanamycin sulfate 50 mg/mL. Available from: [Link]

  • Sun, Y., et al. (2012). Determination and dynamics of kanamycin A residue in soil by HPLC with SPE and precolumn derivatization. Taylor & Francis Online. Available from: [Link]

  • National Institutes of Health (NIH), PubChem. (n.d.). Kanamycin. CID 6032. Available from: [Link]

  • MDPI. (2019, May 17). Determination of Kanamycin by High Performance Liquid Chromatography. Molecules. Available from: [Link]

  • Longdom Publishing. (2015, January 15). Determination of Kanamycin Plasma Levels Using LC-MS and Its Pharmacokinetics in Patients with Multidrug- Resistant Tuberculosis. Journal of Infectious Diseases & Therapy. Available from: [Link]

  • Google Groups. (n.d.). Kanamycin Stability, & Mysterious Orange Colonies.
  • American Academy of Pediatrics. (1972). STABILITY OF ANTIBIOTICS IN PARENTERAL SOLUTIONS. Pediatrics, 49(1), 22–29. Available from: [Link]

  • Google Patents. (n.d.). US2931798A - Kanamycin and processes for the preparation thereof.
  • NovoPro. (n.d.). Kanamycin Stock Solution Preparation and Recipe. Available from: [Link]

  • UBPBio. (n.d.). Kanamycin Sulfate. Available from: [Link]

  • CuriRx. (n.d.). Navigating the Regulatory Landscape: USP and EP Standards in Drug Development. Available from: [Link]

  • Consumer Product Testing Company. (n.d.). USP Antibiotic Potency Testing Methods. Available from: [Link]

  • uspbpep.com. (n.d.). General Chapters: <11> USP REFERENCE STANDARDS. Available from: [Link]

  • Alkemist. (n.d.). Kanamycin Sulfate (CAS 25389-94-0) | Antibiotic. Available from: [Link]

  • National Institutes of Health (NIH), PubChem. (n.d.). Kanamycin A Sulfate. CID 441374. Available from: [Link]

Sources

Application Note: Quantitative Determination of 1,6'-Di-HABA Kanamycin A Sulfate via HPAEC-PAD

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the development and validation of a quantitative assay for 1,6'-Di-HABA Kanamycin A Sulfate , a critical process-related impurity formed during the synthesis of Amikacin. Due to the lack of UV-absorbing chromophores in aminoglycosides, traditional RP-HPLC-UV is insufficient without complex derivatization. This protocol utilizes High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) , the authoritative "gold standard" aligned with USP and EP monographs. This guide provides mechanistic insights into the separation, step-by-step instrument parameters, and a self-validating framework for determining Relative Response Factors (RRF).

Introduction & Chemical Basis[1][2]

The Synthesis & Impurity Pathway

Amikacin is a semi-synthetic aminoglycoside derived from Kanamycin A.[1] The synthesis involves the acylation of the N-1 amino group of Kanamycin A with L-(-)-4-amino-2-hydroxybutyric acid (L-HABA).

  • Target Reaction: Acylation at N-1 yields Amikacin.

  • Over-Acylation: If the reaction is not strictly controlled, a second HABA group attaches to the N-6' position, generating 1,6'-Di-HABA Kanamycin A (identified as Impurity I in the European Pharmacopoeia).

This impurity is structurally similar to the active pharmaceutical ingredient (API) but possesses altered basicity and potency, necessitating strict quantification limits (typically < 0.5%).

Analytical Challenge: Why HPAEC-PAD?

Aminoglycosides are highly polar, polycationic, and lack significant UV absorption.

  • RP-HPLC limitations: Requires ion-pairing agents (e.g., PFPA) or pre-column derivatization (e.g., TNBS), which introduces variability and stability issues.

  • HPAEC-PAD advantage: At high pH (pH > 12), the hydroxyl groups of aminoglycosides partially ionize (

    
    ). Anion exchange columns separate these oxyanions based on charge density and size. The Pulsed Amperometric Detector (PAD) oxidizes the amine/hydroxyl groups on a gold electrode, providing high sensitivity (femtomole levels) without derivatization.
    

Amikacin_Impurity_Pathway Kana Kanamycin A (Starting Material) Amikacin Amikacin (1-N-HABA-Kanamycin) Kana->Amikacin Selective Acylation (N-1) HABA + Activated L-HABA HABA->Amikacin DiHABA 1,6'-Di-HABA Kanamycin (Impurity I - Over-acylation) Amikacin->DiHABA Secondary Acylation (N-6')

Figure 1: Synthetic pathway showing the formation of 1,6'-Di-HABA Kanamycin A via over-acylation.

Experimental Protocol

Reagents and Standards
  • Water: 18.2 MΩ·cm, degassed. Critical: Must be carbonate-free. Dissolved CO₂ forms carbonate ions, which bind strongly to anion exchange columns, causing retention time shifts.

  • Mobile Phase A: 50% Sodium Hydroxide (NaOH) solution (low carbonate grade).

  • Reference Standard: 1,6'-Di-HABA Kanamycin A Sulfate (Custom Synthesis or USP/EP Reference Standard).

Chromatographic Conditions

The separation utilizes a macroporous anion exchange column optimized for aminoglycosides.

ParameterSettingRationale
Column Dionex CarboPac MA1 (4 × 250 mm) or equivalentMacroporous resin facilitates mass transfer of bulky aminoglycosides.
Guard Column CarboPac MA1 Guard (4 × 50 mm)Protects analytical column from matrix fouling.
Column Temp 30°CMaintains reproducible kinetics and viscosity.
Flow Rate 0.5 mL/minOptimized for electrochemical oxidation efficiency.
Mobile Phase Isocratic: 115 mM NaOHHigh pH ensures ionization of hydroxyls for anion exchange retention.
Run Time 35 MinutesEnsures elution of late-eluting di-substituted impurities.
PAD Detector Waveform (Quadruple Potential)

Use a Gold (Au) working electrode with an Ag/AgCl reference.[2] The waveform cleans the electrode surface between measurements to prevent fouling by oxidation products.

Time (sec)Potential (V)IntegrationFunction
0.00+0.10-Start
0.20+0.10BeginSample Detection (Oxidation)
0.40+0.10EndEnd Integration
0.41-2.00-Oxide Reduction (Cleaning)
0.42-2.00-Oxide Reduction (Cleaning)
0.43+0.60-Gold Oxide Formation (Surface Prep)
0.44-0.10-Re-equilibration
0.50-0.10-End Cycle

Method Validation & Quantification Strategy

System Suitability

Before analyzing samples, the system must pass the following criteria using a resolution solution (Amikacin + Impurities):

  • Resolution (

    
    ):  > 3.0 between Kanamycin A and Amikacin.
    
  • Tailing Factor (

    
    ):  0.8 – 1.5 for the Amikacin peak.
    
  • Precision: RSD < 2.0% for peak area (n=6 injections).

Determination of Relative Response Factor (RRF)

Because PAD response depends on the number of oxidizable groups, 1,6'-Di-HABA (larger molecule, more functional groups) may have a different response per unit mass than Amikacin.

Protocol for RRF:

  • Prepare equimolar solutions (

    
    ) of Amikacin Reference Standard (
    
    
    
    ) and 1,6'-Di-HABA Reference Standard (
    
    
    ).
  • Inject in triplicate.

  • Calculate RRF using the formula:

    
    
    
  • Application: If an authentic standard of the impurity is not available for routine testing, use the established RRF to correct the area of the impurity peak in the sample:

    
    
    

Note: For aminoglycosides in PAD, RRFs are often close to 1.0 but must be experimentally verified during validation.

Linearity and Range
  • Range: From LOQ (typically ~0.05 µg/mL) to 120% of the specification limit.

  • Criterion: ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
    .[3]
    

Workflow Diagram

Assay_Workflow Start Start: Sample Preparation Prep Dilute Sample in Water (Target: 0.5 mg/mL) Start->Prep Inj Inject 10 µL into HPAEC-PAD Prep->Inj Decision System Suitability Pass? Inj->Decision Fail Troubleshoot: 1. Check NaOH freshness 2. Clean Electrode Decision->Fail No Pass Proceed to Data Acquisition Decision->Pass Yes Fail->Inj Retry Calc Identify Peaks via RT (Amikacin ~18 min, Di-HABA ~22 min) Pass->Calc Quant Quantify using RRF Report % w/w Calc->Quant

Figure 2: Operational workflow for the quantitative assay of Amikacin impurities.

Troubleshooting & Expert Insights

Baseline Drift
  • Cause: Carbonate contamination in the NaOH eluent.

  • Fix: Use 50% w/w NaOH solution (low carbonate) rather than pellets. Keep eluent under a helium or nitrogen blanket to prevent CO₂ absorption from air.

Loss of Sensitivity
  • Cause: Gold electrode fouling.

  • Fix: If response drops >10%, polish the gold electrode with alumina slurry or execute a stronger electrochemical cleaning cycle (e.g., +2.0V for 100ms) periodically.

Retention Time Shifts
  • Cause: Hydroxide concentration variability.

  • Fix: Aminoglycoside retention is extremely sensitive to [OH-]. Prepare mobile phases gravimetrically (by weight) rather than volumetrically for higher precision.

References

  • European Pharmacopoeia (Ph.[3][4] Eur.). Amikacin Sulfate Monograph 10.0. (Defines Impurity I as 1,6'-bis(4-amino-2-hydroxybutanoyl)kanamycin A). [Link]

  • Jankowiak, A., et al. (2019). Electrochemical detection of aminoglycosides: A review. Journal of Pharmaceutical and Biomedical Analysis. (Mechanistic insight into PAD). [Link]

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Application Notes and Protocols for 1,6'-Di-HABA Kanamycin A Sulfate in Competitive Binding Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling Aminoglycoside-RNA Interactions with a Chromogenic Probe

Aminoglycoside antibiotics, such as Kanamycin A, are potent inhibitors of bacterial protein synthesis, exerting their therapeutic effect by binding to specific RNA sequences within the bacterial ribosome, most notably the aminoacyl-tRNA site (A-site) of the 16S rRNA.[1][2] This interaction disrupts the fidelity of translation, leading to the production of non-functional proteins and ultimately, bacterial cell death.[2] The study of these interactions is paramount for understanding antibiotic mechanisms, overcoming resistance, and developing novel RNA-targeting therapeutics.

1,6'-Di-HABA Kanamycin A Sulfate is a novel probe designed for the facile investigation of these critical molecular interactions. This synthetic derivative of Kanamycin A is functionalized at the 1 and 6' positions with 4-hydroxyazobenzene-2-carboxylic acid (HABA), a chromogenic moiety. This modification transforms the aminoglycoside into a powerful tool for competitive binding assays, allowing for the colorimetric detection and quantification of binding events. The strategic placement of the HABA groups is informed by the understanding that modifications to the aminoglycoside scaffold can modulate its binding affinity and specificity for its RNA target.[3]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 1,6'-Di-HABA Kanamycin A Sulfate in competitive binding assays to screen for and characterize compounds that target the aminoglycoside binding site on RNA.

Principle of the Competitive Binding Assay

The competitive binding assay utilizing 1,6'-Di-HABA Kanamycin A Sulfate is predicated on the displacement of the colored probe from its RNA target by a competing, unlabeled ligand. The HABA moiety imparts a distinct absorbance signature to the Kanamycin A molecule. When 1,6'-Di-HABA Kanamycin A Sulfate is bound to its target RNA, its spectrophotometric properties are altered. In a competitive assay format, a test compound that also binds to the same site on the RNA will displace the 1,6'-Di-HABA Kanamycin A probe, leading to a measurable change in the solution's absorbance. This change is directly proportional to the binding affinity and concentration of the test compound.

The assay can be performed in a high-throughput format, making it an ideal tool for screening large compound libraries for potential inhibitors of aminoglycoside-RNA interactions.

Experimental Workflow & Signaling Pathway

The experimental workflow for a typical competitive binding assay is depicted below. The core principle involves the competition between the labeled probe (1,6'-Di-HABA Kanamycin A) and an unlabeled test compound for binding to the target RNA.

competitive_binding_assay cluster_0 Assay Components cluster_1 Binding Equilibria cluster_2 Detection RNA_Target RNA Target (e.g., 16S rRNA A-site) Bound_Complex RNA::HABA-KanA Complex (Signal ON) RNA_Target->Bound_Complex Binds Displaced_Complex RNA::Test Compound Complex + Free HABA-KanA (Signal OFF/Changed) RNA_Target->Displaced_Complex HABA_KanA 1,6'-Di-HABA Kanamycin A (Probe) HABA_KanA->Bound_Complex Test_Compound Test Compound (Unlabeled Competitor) Test_Compound->Displaced_Complex Competes & Binds Bound_Complex->Displaced_Complex Displacement Spectrophotometer Spectrophotometer (Measure Absorbance Change) Bound_Complex->Spectrophotometer Baseline Signal Displaced_Complex->Spectrophotometer Leads to

Caption: Competitive binding assay workflow.

The underlying molecular interaction involves the binding of the aminoglycoside to the major groove of the target RNA, a process that is disrupted by competing ligands.

molecular_interaction cluster_rna Bacterial Ribosomal RNA (A-site) cluster_ligands Ligands RNA_Groove Major Groove RNA_Bases Specific Nucleotide Residues HABA_KanA 1,6'-Di-HABA Kanamycin A HABA_KanA->RNA_Groove Binds (Electrostatic & H-bonds) Competitor Test Compound Competitor->RNA_Groove Competitively Binds

Caption: Molecular basis of competitive binding.

Detailed Experimental Protocol

This protocol provides a framework for a competitive binding assay in a 96-well plate format. Optimization of concentrations and incubation times is recommended for specific RNA targets and experimental conditions.

Reagent Preparation
  • Assay Buffer: 10 mM HEPES, pH 7.5, 100 mM KCl, 10 mM NaCl, 1 mM MgCl₂, 0.01% Tween-20. Filter sterilize and store at 4°C.

  • RNA Target Stock Solution: Prepare a stock solution of the target RNA (e.g., a synthetic 27-nucleotide mimic of the bacterial 16S rRNA A-site) at 10 µM in RNase-free water. Store at -80°C in aliquots. Before use, dilute to the desired working concentration in Assay Buffer. The optimal final concentration should be determined empirically but a starting point of 100-200 nM is recommended.

  • 1,6'-Di-HABA Kanamycin A Sulfate Stock Solution: Prepare a 1 mM stock solution in RNase-free water. Store at -20°C in light-protected aliquots.

  • Test Compound Stock Solutions: Prepare stock solutions of test compounds in a suitable solvent (e.g., DMSO) at a concentration of 10 mM.

Assay Procedure
  • Prepare RNA-Probe Complex: In a microcentrifuge tube, prepare a solution containing the RNA target and 1,6'-Di-HABA Kanamycin A Sulfate in Assay Buffer. The final concentration of the probe should be in the low micromolar range (e.g., 1-5 µM), and the RNA concentration should be in slight excess to ensure saturation. Incubate at room temperature for 30 minutes to allow for binding equilibrium to be reached.

  • Prepare Test Compound Dilutions: Perform serial dilutions of the test compounds in Assay Buffer in a separate 96-well plate. A typical concentration range for screening would be from 100 µM down to 10 nM. Include a vehicle control (e.g., DMSO) and a no-competitor control.

  • Assay Plate Setup:

    • Add 50 µL of the RNA-probe complex to each well of a clear, flat-bottom 96-well plate.

    • Add 50 µL of the diluted test compounds (or controls) to the corresponding wells.

  • Incubation: Incubate the plate at room temperature for 1 hour, protected from light.

  • Data Acquisition: Measure the absorbance of each well at the wavelength of maximum absorbance for the HABA chromophore (typically around 350-500 nm, which should be empirically determined for the 1,6'-Di-HABA Kanamycin A-RNA complex).

Data Analysis
  • Calculate Percent Inhibition: The percentage of inhibition for each test compound concentration can be calculated using the following formula:

    Where:

    • Abs_control is the absorbance of the RNA-probe complex without any competitor.

    • Abs_sample is the absorbance of the RNA-probe complex with the test compound.

    • Abs_blank is the absorbance of the buffer alone.

  • Determine IC₅₀ Values: Plot the percent inhibition against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the probe binding.

Quantitative Data Summary

The following table provides representative parameters for setting up a competitive binding assay. These values should be optimized for each specific experimental system.

ParameterRecommended Starting RangeNotes
RNA Target Concentration 100 - 500 nMShould be above the Kd of the probe-RNA interaction.
1,6'-Di-HABA Kanamycin A Sulfate Concentration 1 - 10 µMThe concentration should provide a robust absorbance signal.
Test Compound Concentration Range 10 nM - 100 µMA wide range is recommended for initial screening.
Incubation Time 30 - 60 minutesShould be sufficient to reach binding equilibrium.
Assay Volume 100 - 200 µLDependent on the microplate format.
Absorbance Wavelength ~350-500 nmMust be empirically determined.

Troubleshooting and Considerations

  • High Background Signal: Ensure that the assay buffer components do not interfere with the absorbance readings. Test compounds that are colored may also interfere and require appropriate controls.

  • Low Signal-to-Noise Ratio: Optimize the concentrations of the RNA target and the probe. Ensure that the chosen wavelength for absorbance measurement is optimal.

  • Precipitation of Compounds: Check the solubility of test compounds in the assay buffer. The final concentration of organic solvents (e.g., DMSO) should be kept low (typically ≤1%).

  • RNase Contamination: Use RNase-free reagents and consumables to prevent the degradation of the RNA target.

Conclusion

1,6'-Di-HABA Kanamycin A Sulfate is a valuable tool for the study of aminoglycoside-RNA interactions. The competitive binding assay described herein offers a robust, scalable, and colorimetric method for the discovery and characterization of novel RNA-targeting molecules. By providing a deeper understanding of the molecular basis of these interactions, this technology can accelerate the development of new therapeutics to combat bacterial infections and potentially treat other diseases where RNA is a key player.

References

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  • Halder, S., Paul, P., Peng, S.-M., Lee, G.-H., Mukherjee, A., Dutta, S., Sanyal, U., & Bhattacharya, S. (2012). Benzaldehyde Thiosemicarbazone Complexes of Platinum: Syntheses, Structures and Cytotoxic Properties. Polyhedron, 45(1), 177-184.
  • Impact of L-HABA on aminoglycoside-rRNA interaction. (n.d.). ResearchGate. Retrieved February 17, 2026, from [Link]

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  • Llano-Sotelo, B., Azucena, E. F., Jr, Kotra, L. P., Mobashery, S., & Chow, C. S. (2002). Aminoglycosides modified by resistance enzymes display diminished binding to the bacterial ribosomal aminoacyl-tRNA site. Chemistry & biology, 9(4), 455–463.
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  • Yoshizawa, S., Fourmy, D., & Puglisi, J. D. (1998). Structural origins of gentamicin-RNA interactions. The EMBO journal, 17(22), 6437–6448.

Sources

Application Note: Analytical Strategies for the Detection and Quantification of 1,6'-Di-HABA Kanamycin A Sulfate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide to the analytical methods for the detection and quantification of 1,6'-Di-HABA Kanamycin A Sulfate, a potential process-related impurity in the manufacturing of amikacin. Amikacin, a semisynthetic derivative of Kanamycin A, is produced by acylation with L-(-)-γ-amino-α-hydroxybutyric acid (L-HABA).[1][2] The formation of di-substituted derivatives such as 1,6'-Di-HABA Kanamycin A represents a critical quality attribute to be monitored. Due to the structural similarities and the lack of a strong UV-absorbing chromophore in these aminoglycoside compounds, sensitive and specific analytical methods are required.[1] This document outlines detailed protocols for High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), offering orthogonal approaches for robust characterization and quantification.

Introduction: The Significance of 1,6'-Di-HABA Kanamycin A Sulfate

Kanamycin A is a broad-spectrum aminoglycoside antibiotic.[3][4] Its semi-synthetic derivative, amikacin, is formed by the acylation of the 1-amino group of the 2-deoxystreptamine (2-DOS) ring of Kanamycin A with an L-HABA moiety. This modification protects the molecule from certain bacterial enzymes, broadening its spectrum of activity.

During the synthesis of amikacin, the potential for over-acylation exists, leading to the formation of di-substituted impurities. One such critical impurity is 1,6'-Di-HABA Kanamycin A, where a second L-HABA group is attached to the 6'-amino group of the Kanamycin A backbone. The presence of such impurities must be carefully controlled to ensure the safety and efficacy of the final amikacin drug product. Regulatory bodies require robust analytical methods for the identification and quantification of these process-related impurities.

The primary challenge in the analysis of aminoglycosides is their high polarity and lack of a significant UV chromophore, making conventional HPLC-UV detection difficult and often requiring derivatization.[1][5] This application note details two effective methods that overcome these challenges: HPLC with Charged Aerosol Detection (CAD) and the highly specific and sensitive LC-MS/MS.

Physicochemical Properties

CompoundMolecular FormulaMolecular WeightKey Structural Features
Kanamycin AC18H36N4O11484.5 g/mol 4,6-disubstituted 2-deoxystreptamine core, multiple amino and hydroxyl groups.[4]
Amikacin (1-N-HABA Kanamycin A)C22H43N5O13585.6 g/mol Kanamycin A with an L-HABA group at the 1-amino position.[1][2]
1,6'-Di-HABA Kanamycin AC26H50N6O15784.78 g/mol Kanamycin A with L-HABA groups at both the 1- and 6'-amino positions.[6]

Recommended Analytical Workflows

A two-tiered approach is recommended for the comprehensive analysis of 1,6'-Di-HABA Kanamycin A Sulfate.

  • High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD): For quantitative analysis and routine quality control. CAD is a universal detection method that provides a response proportional to the mass of the analyte, independent of its optical properties.

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): For confirmation of identity, trace-level quantification, and structural elucidation. Its high selectivity and sensitivity make it the gold standard for impurity profiling.[7][8]

Below is a diagram illustrating the general analytical workflow for both methods.

Analytical Workflow General Analytical Workflow for 1,6'-Di-HABA Kanamycin A Analysis cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample Bulk Drug Substance or Formulation Dissolution Dissolution in High-Purity Water Sample->Dissolution Dilution Serial Dilution to Working Concentration Dissolution->Dilution HPLC_CAD HPLC-CAD (Quantitative Analysis) Dilution->HPLC_CAD Inject LC_MSMS LC-MS/MS (Confirmatory & Trace Analysis) Dilution->LC_MSMS Inject Quantification Quantification against Reference Standard HPLC_CAD->Quantification Identification Identification by Mass & Fragmentation LC_MSMS->Identification Reporting Reporting & Specification Check Quantification->Reporting Identification->Reporting

Caption: General analytical workflow for 1,6'-Di-HABA Kanamycin A.

Protocol 1: HPLC with Charged Aerosol Detection (CAD)

This method is suitable for the quantification of 1,6'-Di-HABA Kanamycin A in bulk drug substance and formulated products. The use of a hydrophilic interaction liquid chromatography (HILIC) column is recommended for good retention and separation of these polar compounds without the need for ion-pairing reagents.[9]

Materials and Reagents
  • Reference Standard: 1,6'-Di-HABA Kanamycin A Sulfate Salt

  • Mobile Phase A: Acetonitrile, HPLC grade

  • Mobile Phase B: 100 mM Ammonium Formate in Water, pH adjusted to 3.0 with Formic Acid

  • Column: HILIC Column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm)

  • Diluent: Water, HPLC grade

Instrumentation
  • HPLC system with a binary pump, autosampler, and column oven

  • Charged Aerosol Detector (CAD)

Chromatographic Conditions
ParameterCondition
Column HILIC, e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm
Mobile Phase A Acetonitrile
Mobile Phase B 100 mM Ammonium Formate, pH 3.0
Gradient 90% A to 50% A over 10 minutes
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
CAD Settings Evaporation Temperature: 35°C, Nebulizer: Nitrogen at 35 psi
Sample Preparation
  • Standard Solution: Accurately weigh and dissolve the 1,6'-Di-HABA Kanamycin A Sulfate reference standard in water to prepare a stock solution of 1 mg/mL. Prepare working standards by serial dilution.

  • Sample Solution: Dissolve the amikacin sample in water to a nominal concentration of 1 mg/mL.

Rationale and Expected Results

The HILIC stationary phase provides retention for highly polar analytes like aminoglycosides. The gradient elution from high organic to higher aqueous content effectively elutes the analytes of interest. The charged aerosol detector provides a uniform response for non-volatile analytes, allowing for accurate quantification even without a specific chromophore. A well-resolved peak for 1,6'-Di-HABA Kanamycin A should be observed, separated from Kanamycin A and amikacin.

Protocol 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method provides the highest level of specificity and sensitivity, making it ideal for the confirmation of identity and for trace-level quantification of 1,6'-Di-HABA Kanamycin A.

Materials and Reagents
  • Reference Standard: 1,6'-Di-HABA Kanamycin A Sulfate Salt

  • Mobile Phase A: 0.1% Formic Acid in Water, LC-MS grade

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile, LC-MS grade

  • Column: C18 Reversed-Phase Column (e.g., Waters ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm)

  • Diluent: Water, LC-MS grade

Instrumentation
  • UHPLC or HPLC system

  • Tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic and MS Conditions
ParameterCondition
Column C18, e.g., Waters ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 8 minutes
Flow Rate 0.3 mL/min
Column Temperature 35°C
Injection Volume 2 µL
Ionization Mode ESI Positive
Capillary Voltage 3.5 kV
Source Temp. 150°C
Desolvation Temp. 400°C
MRM Transitions See table below
Multiple Reaction Monitoring (MRM) Transitions
CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
1,6'-Di-HABA Kanamycin A 785.4163.130
Amikacin 586.3163.125
Kanamycin A 485.2163.120

Note: These are predicted transitions and should be optimized empirically.

Sample Preparation

Similar to the HPLC-CAD method, prepare stock and working solutions of the reference standard and sample in high-purity water.

Rationale and Expected Results

The acidic mobile phase in positive ESI mode promotes the formation of protonated molecular ions [M+H]+. The precursor ion for 1,6'-Di-HABA Kanamycin A is m/z 785.4. The characteristic product ion at m/z 163.1 corresponds to a fragment of the 2-deoxystreptamine ring, which is a common fragment for many aminoglycosides. This shared fragment allows for a consistent product ion scan, while the unique precursor ion provides specificity. The high sensitivity of LC-MS/MS allows for the detection of this impurity at very low levels.

LC-MSMS_Workflow LC-MS/MS Analysis Workflow cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry Injection Inject Sample Separation C18 Column Separation Injection->Separation ESI Electrospray Ionization (ESI+) Separation->ESI Eluent Q1 Quadrupole 1 (Precursor Ion Selection) ESI->Q1 Q2 Quadrupole 2 (Collision Cell - Fragmentation) Q1->Q2 Q3 Quadrupole 3 (Product Ion Selection) Q2->Q3 Detector Detector Q3->Detector Data_System Data System (Chromatogram Generation) Detector->Data_System Signal

Sources

use of 1,6'-Di-HABA Kanamycin A Sulfate in mass spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Advanced Characterization and Quantitation of 1,6'-Di-HABA Kanamycin A Sulfate in Amikacin Matrices via LC-MS/MS Content Type: Detailed Application Note & Protocol Audience: Pharmaceutical QC Scientists, Analytical Chemists, and Process Development Engineers.

Executive Summary

In the synthesis of Amikacin, a semi-synthetic aminoglycoside derived from Kanamycin A, the acylation step using L-(-)-γ-amino-α-hydroxybutyric acid (L-HABA) is critical.[1][2] While the target is the 1-N-acylation, over-acylation frequently occurs, generating di-substituted byproducts such as 1,6'-Di-HABA Kanamycin A (often referred to as Impurity I or related substances in various pharmacopeial monographs).[1]

This application note details a robust LC-MS/MS methodology for the detection and quantitation of 1,6'-Di-HABA Kanamycin A Sulfate. Unlike traditional pulsed amperometric detection (PAD), mass spectrometry offers the specificity required to distinguish between regioisomers (e.g., 1,6'-di-HABA vs. 1,3"-di-HABA) and provides structural confirmation crucial for process optimization and safety profiling.[1]

Chemical Context & Mechanistic Insight

The Origin of the Impurity

Amikacin is synthesized by acylating the N-1 amino group of Kanamycin A. However, Kanamycin A possesses four reactive amino groups (N-1, N-3, N-6', N-3").[1] Without precise protection/deprotection strategies or controlled stoichiometry, the HABA group can attach to secondary sites.[1]

  • Target: 1-N-HABA-Kanamycin A (Amikacin).[1]

  • Over-Acylation: Attachment of a second HABA group leads to 1,6'-Di-HABA Kanamycin A.[1]

Structural Significance for MS
  • Molecular Formula: C₂₆H₅₀N₆O₁₅ (Free base)[1]

  • Molecular Weight: ~686.71 Da[3][4]

  • Ionization State: As an aminoglycoside, it is polycationic.[1] In acidic LC-MS conditions, it readily forms

    
     and 
    
    
    
    ions.[1]
  • Sulfate Salt: The sulfate counter-ions significantly increase polarity, necessitating specific sample preparation to ensure solubility and prevent column fouling.

Acylation Pathway KanA Kanamycin A (MW: 484.5) HABA + L-HABA (Acylation) KanA->HABA Amikacin Amikacin (1-N-HABA) (MW: 585.6) HABA->Amikacin Primary Reaction DiHABA 1,6'-Di-HABA Kanamycin A (MW: 686.7) Amikacin->DiHABA Over-Acylation (Impurity) OtherDi 1,3''-Di-HABA Isomer Amikacin->OtherDi Regioisomerism

Figure 1: Formation pathway of 1,6'-Di-HABA Kanamycin A during Amikacin synthesis.[1] The red path indicates the over-acylation event monitored in this protocol.

Method Development Strategy

Chromatography: HILIC vs. IP-RP

Aminoglycosides are highly polar and barely retained on C18 columns.[1]

  • Option A (Ion-Pairing RP): Uses HFBA or PFPA.[1] Pros: Sharp peaks.[1] Cons: Contaminates the MS source; difficult to wash out.

  • Option B (HILIC): Uses Zwitterionic or Amide phases.[1] Pros: MS-friendly.[1] Cons: Long equilibration times.[1]

  • Selected Approach: High-pH Reversed Phase (using a specialized hybrid column stable at pH 11).[1] This avoids ion-pairing reagents and utilizes the deprotonation of amino groups to increase hydrophobicity slightly, improving retention and peak shape without source contamination.

Mass Spectrometry: MRM Transition Design

To detect 1,6'-Di-HABA Kanamycin A, we track the parent ion (687.4 Da) and specific fragments.[1]

  • Precursor:

    
    [1]
    
  • Fragment 1 (Quantifier):

    
     (Loss of one HABA side chain, mimicking Amikacin).[1]
    
  • Fragment 2 (Qualifier):

    
     (Glucosamine moiety, characteristic of the Kanamycin backbone).[1]
    

Detailed Protocol

Materials & Reagents
  • Analyte: 1,6'-Di-HABA Kanamycin A Sulfate (Reference Standard).[1]

  • Matrix: Amikacin Sulfate API or formulation placebo.

  • Solvents: LC-MS Grade Water, Acetonitrile (ACN), Methanol.[1]

  • Additives: Ammonium Hydroxide (25%), Formic Acid (for pH adjustment if using low pH method, though High pH is preferred here).[1]

Sample Preparation

Rationale: Aminoglycosides bind avidly to glass.[1] Polypropylene (PP) labware is mandatory.

  • Stock Solution (1.0 mg/mL):

    • Weigh 1.0 mg of 1,6'-Di-HABA Kanamycin A Sulfate into a 1.5 mL PP tube.

    • Dissolve in 1.0 mL of Water:Methanol (50:50 v/v).[1] Vortex for 2 minutes.

    • Note: Methanol aids in wetting the solid, but water is needed to dissolve the sulfate salt.

  • Working Standard (10 µg/mL):

    • Dilute 10 µL of Stock into 990 µL of mobile phase A (Water + 10mM NH₄OH).[1]

  • Sample Solution:

    • Dissolve Amikacin API at 1.0 mg/mL in Mobile Phase A.[1]

    • Spike with Working Standard for recovery studies if necessary.[1]

LC-MS/MS Parameters

Table 1: Liquid Chromatography Conditions

Parameter Setting
Column Waters XBridge BEH C18 XP (2.1 x 100 mm, 2.5 µm) or equivalent high-pH stable column.[1]
Mobile Phase A 10 mM Ammonium Hydroxide in Water (pH ~10.[1]5)
Mobile Phase B 100% Acetonitrile
Flow Rate 0.35 mL/min
Temp 40°C

| Injection Vol | 2.0 µL |[1]

Gradient Profile:

  • 0.0 min: 5% B

  • 1.0 min: 5% B

  • 5.0 min: 30% B (Elution of Di-HABA species)

  • 6.0 min: 90% B (Wash)[1]

  • 8.0 min: 90% B

  • 8.1 min: 5% B

  • 12.0 min: 5% B (Re-equilibration)

Table 2: Mass Spectrometer Settings (ESI+)

Parameter Setting
Ion Source Electrospray Ionization (ESI) Positive
Capillary Voltage 3.0 kV
Desolvation Temp 500°C
Cone Voltage 40 V

| Collision Gas | Argon |[1]

Table 3: MRM Transitions

Analyte Precursor (m/z) Product (m/z) Cone (V) CE (eV) Role
1,6'-Di-HABA Kan A 687.4 586.3 40 22 Quant
687.4 163.1 40 35 Qual
687.4 322.2 40 28 Qual

| Amikacin (Ref) | 586.4 | 163.1 | 35 | 30 | Ref |[1]

Data Analysis & Interpretation

Identification Criteria
  • Retention Time (RT): 1,6'-Di-HABA Kanamycin A is more hydrophobic than Amikacin due to the addition of the second hydroxybutyryl group.[1] Expect it to elute after Amikacin in Reverse Phase (High pH) conditions.[1]

    • Amikacin RT: ~2.5 min

    • 1,6'-Di-HABA RT: ~4.2 min

  • Ion Ratio: The ratio of the 586.3 (loss of HABA) to 163.1 (sugar fragment) transition should be consistent within ±20% of the reference standard.[1]

Regioisomer Differentiation

The 1,3"-Di-HABA isomer is the primary interference.[1]

  • Separation: These isomers often co-elute on standard C18.[1]

  • Resolution Strategy: If resolution is required, switch to a PFP (Pentafluorophenyl) column or lower the pH to 3.0 (using HFBA as an ion pair), which exploits the pKa differences of the N-6' vs N-3" amines.[1]

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Sensitivity Adsorption to glass vials.[1]Switch to Polypropylene (PP) or TPX vials immediately.
Peak Tailing Secondary interactions with silanols.[1]Ensure Mobile Phase A pH is >10 to deprotonate the column silanols and the analyte amines.
Carryover Sticky sulfate salt in injector.[1]Use a needle wash of 50:50 Water:MeOH + 0.1% Formic Acid.
Signal Suppression Matrix effect from high conc.[1] Amikacin.Divert flow to waste during the Amikacin elution window (0–3.5 min).[1]

References

  • Clarification of Amikacin Impurities: Separation and Characterization of Unknown Impurities in Amikacin Sulfate by HPLC–MS/MS. ResearchGate. Available at: [Link]

  • Synthesis Byproducts: The identification of 1,6'- and 1,3"-di-N-(L-4-amino-2-hydroxybutyryl) derivatives of kanamycin as synthetic byproducts of amikacin. PubMed.[1][5] Available at: [Link]

  • General Aminoglycoside MS Methods: LC Analysis of Aminoglycoside Antibiotics Kanamycin and Amikacin. Chromatography Online. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Resolution Optimization for 1,6'-Di-HABA Kanamycin A

Author: BenchChem Technical Support Team. Date: February 2026

Content ID: TS-AMK-IMP-F-001 Subject: Improving Peak Resolution of 1,6'-Di-HABA Kanamycin A Sulfate (Amikacin Impurity F) Applicable Methods: HPAEC-PAD, IP-RP HPLC Audience: Analytical Chemists, QC Specialists, Process Development Scientists[1][2]

Introduction: The Analytical Challenge

1,6'-Di-HABA Kanamycin A (often designated as Impurity F in Amikacin monographs) is a di-substituted byproduct formed during the acylation of Kanamycin A to produce Amikacin.[1][2]

Why is resolution difficult?

  • Structural Similarity: It differs from Amikacin (1-N-HABA Kanamycin A) only by an additional HABA group at the 6'-position.[1][2] This results in very similar pKa values and hydrophobicity profiles.

  • Detection Limitations: Like all aminoglycosides, it lacks a strong UV chromophore, necessitating the use of Pulsed Amperometric Detection (PAD), Evaporative Light Scattering Detection (ELSD), or derivatization.

  • High Polarity: It retains poorly on standard C18 columns without ion-pairing agents.[1]

This guide provides troubleshooting workflows for the two primary separation techniques: HPAEC-PAD (Pharmacopeial standard) and Ion-Pair Reversed-Phase (IP-RP) HPLC .[1][2]

Module 1: HPAEC-PAD Optimization (The Gold Standard)

Context: This method uses anion-exchange chromatography at high pH (pH > 12) with pulsed amperometric detection.[1][2] It is the USP/EP designated approach for Amikacin impurities.

Troubleshooting Guide: Poor Resolution (Rs < 1.5)

Q: My 1,6'-Di-HABA peak is co-eluting with Amikacin or Kanamycin A. How do I improve separation?

A: In HPAEC, retention is governed by the deprotonation of hydroxyl/amino groups. The 1,6'-Di-HABA species is more acidic (more HABA groups) and typically elutes later than Amikacin.[1][2]

ParameterAdjustmentMechanistic Effect
[NaOH] Concentration Decrease (e.g., from 115 mM to 100 mM)Lower hydroxide concentration reduces the "pushing" force of the eluent, increasing retention time for all species.[1][2] Since 1,6'-Di-HABA has a higher charge density at high pH, it is more sensitive to [OH-], widening the gap from Amikacin.[1][2]
Column Temperature Decrease (e.g., 30°C

25°C)
Lower temperature generally improves the selectivity of the anion-exchange mechanism for aminoglycosides, sharpening peaks and increasing resolution.
Carbonate Contamination Refresh Eluent Carbonate ions (

) are stronger eluents than hydroxide.[1][2] Absorbed atmospheric

turns NaOH into

, causing retention times to drift and peaks to merge. Use a carbonate removal device or prepare fresh under Helium.
Visual Workflow: HPAEC-PAD Optimization Logic

HPAEC_Optimization Start Issue: Poor Resolution (Rs < 1.5) Check_RT Check Retention Times (RT) Start->Check_RT RT_Short RT is too short (< 5 min) Check_RT->RT_Short Drifting earlier RT_Long RT is normal but peaks overlap Check_RT->RT_Long Stable RT Action_NaOH Decrease [NaOH] (Step: -5 mM) RT_Short->Action_NaOH Eluent too strong Action_Fresh Prepare Fresh Eluent (Vacuum Degas + He) RT_Short->Action_Fresh Carbonate suspected RT_Long->Action_NaOH Kinetic control Action_Temp Decrease Column Temp (Step: -2°C) RT_Long->Action_Temp Thermodynamic control Result Verify Rs > 1.5 Action_NaOH->Result Action_Temp->Result Action_Fresh->Result

Caption: Decision tree for diagnosing and resolving resolution loss in HPAEC-PAD analysis of aminoglycosides.

Module 2: Ion-Pair RP HPLC (The Alternative)

Context: Used when PAD is unavailable or for LC-MS applications (using volatile buffers).[1][2] Uses C18 columns with ion-pairing agents like Sodium Octanesulfonate (SOS) or Heptafluorobutyric Acid (HFBA).[1][2]

Troubleshooting Guide: Peak Tailing & Resolution

Q: The 1,6'-Di-HABA peak is broad and tails into the baseline, ruining resolution.[1] Why?

A: Tailing in aminoglycosides is usually caused by secondary interactions between the amine groups and residual silanols on the silica support.

Protocol: The "Silanol Shield" Optimization

  • Increase Ion-Pair Concentration:

    • Action: Increase Sodium Octanesulfonate from 1.0 g/L to 1.8 g/L.

    • Why: Ensures full coverage of the analyte's positive charges, creating a neutral hydrophobic complex that interacts cleanly with the C18 phase.

  • pH Criticality:

    • Action: Maintain pH strictly at 3.0 ± 0.1 using Phosphate Buffer.

    • Why: At pH 3.0, silanols are protonated (neutral), reducing secondary binding.[1][2] 1,6'-Di-HABA amines are fully protonated, maximizing ion-pairing efficiency.[1][2]

  • Column Selection:

    • Standard: C18 (5 µm).[1][2][3][4]

    • Upgrade: Use a "Base-Deactivated" or "End-capped" C18 column (e.g., Zorbax SB-C18 or similar) to physically block silanol access.[1][2]

Data Table: IP-RP Mobile Phase Effects
VariableChangeEffect on 1,6'-Di-HABARisk
Acetonitrile % IncreaseDecreases Retention TimeCo-elution with solvent front if too high.[1][2]
Buffer pH Increase (> 4.0)Increases TailingIrreversible adsorption to silica.[1]
Temp Increase (to 40°C)Sharpens PeaksMay alter selectivity vs. Amikacin.[1][2]

Module 3: Critical Protocols

SOP: Mobile Phase Preparation for IP-RP (Low Noise)

Strict adherence to this protocol prevents "ghost peaks" and baseline drift in UV/ELSD detection.

  • Dissolve Solids First: Dissolve 1.8 g Sodium Octanesulfonate and 20.0 g Anhydrous Sodium Sulfate in 900 mL HPLC-grade water.

  • pH Adjustment: Adjust pH to 3.0 using diluted Phosphoric Acid (H3PO4).[1][2] Do not use HCl or H2SO4 as they can corrode stainless steel systems over time.[1]

  • Filtration: Filter through a 0.22 µm Nylon membrane. (Cellulose membranes can bind ion-pair reagents).[1][2]

  • Organic Addition: Add Acetonitrile (e.g., 50 mL) after filtration to prevent evaporation-induced ratio changes.

  • Degassing: Ultrasonicate for 10 mins.

Visual Workflow: 1,6'-Di-HABA Formation & Separation Logic

Impurity_Logic KanA Kanamycin A (Precursor) Reaction Acylation (L-HABA) KanA->Reaction Amikacin Amikacin (1-N-HABA) Reaction->Amikacin Target ImpurityF 1,6'-Di-HABA Kan A (Over-acylated) Reaction->ImpurityF Side Rxn Separation HPLC Separation Amikacin->Separation ImpurityF->Separation Res < 1.5 Res < 1.5 Separation->Res < 1.5 Similar pKa Res > 2.0 Res > 2.0 Separation->Res > 2.0 Optimized pH/IP

Caption: Pathway showing the origin of 1,6'-Di-HABA and the critical separation point.

Module 4: Frequently Asked Questions (FAQ)

Q1: Can I use UV detection at 200-210 nm for this impurity? A: While theoretically possible, it is not recommended .[1] The signal-to-noise ratio is poor due to the lack of conjugation.[1] You will likely see baseline drift from the ion-pair reagent.[1] Derivatization (e.g., with Ninhydrin or FMOC) or ELSD/CAD is superior if PAD is unavailable.[1][2]

Q2: Why does my baseline dip right before the Amikacin peak? A: This is often a "system peak" caused by a mismatch between the sample solvent and the mobile phase. Ensure your sample is dissolved in the mobile phase itself, not pure water or high-organic solvent.

Q3: Is 1,6'-Di-HABA the same as Impurity B? A: Naming conventions vary by pharmacopoeia.

  • EP/USP: Impurity F is typically 1,6'-Di-HABA Kanamycin A.[1]

  • Impurity B: Is typically 1,3-Di-HABA Kanamycin A.[1]

  • Always verify with the specific CAS # or chemical structure provided by your standard supplier.

References

  • European Pharmacopoeia (Ph.[1][4] Eur.) . Amikacin Sulfate Monograph 01/2017:1290. (Standard for HPAEC-PAD method and impurity designations).

  • Thermo Fisher Scientific . (2012).[1][2] Analysis of the Aminoglycoside Antibiotics Kanamycin and Amikacin Matches USP Requirements. Application Note 267. Link

  • Agilent Technologies . (2015).[1][2] Analysis of Aminoglycoside Antibiotics by Reversed-Phase HPLC with ELSD. Application Note 5991-6149EN. Link

  • Feng, C. H., et al. (2001). Determination of amikacin in human plasma by high-performance liquid chromatography with pulsed electrochemical detection. Journal of Chromatography B. (Basis for electrochemical detection parameters).
  • Megoulas, N. C., & Koupparis, M. A. (2005). Development and validation of a novel HPLC/ELSD method for the quantitation of amikacin sulfate and its related substances. Journal of Pharmaceutical and Biomedical Analysis.

Sources

Technical Support Center: 1,6'-Di-HABA Kanamycin A Sulfate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #402: Impurity Profiling & Synthesis Control

Status: Open Priority: High Assigned Specialist: Senior Application Scientist, Aminoglycoside Chemistry Division

Executive Summary

You are likely encountering challenges with the 1,6'-Di-HABA Kanamycin A species. In the context of aminoglycoside chemistry, this molecule typically appears in two distinct scenarios:

  • As a Critical Impurity: During the synthesis of Amikacin (1-N-HABA-Kanamycin A), where over-acylation at the highly reactive N-6' position creates the 1,6'-di-substituted byproduct.

  • As a Target Reference Standard: When synthesizing the specific impurity for QC/QA qualification of Amikacin batches.

This guide addresses the synthesis, isolation, and contaminant management of 1,6'-Di-HABA Kanamycin A Sulfate. It focuses on the regioselectivity of the acylation reaction and the chromatographic separation of poly-acylated species.

Module 1: The Chemistry of Contamination (Root Cause Analysis)

To control the contaminants, you must understand the reactivity hierarchy of Kanamycin A. The acylation with HABA (4-amino-2-hydroxybutyric acid) is governed by the nucleophilicity of the four amine groups on the Kanamycin scaffold.

Reactivity Hierarchy (Without Protection)
  • N-6' (Primary amine on Glucose ring): Most nucleophilic. Reacts fastest.

  • N-1 (Primary amine on Deoxystreptamine ring): Target for Amikacin. Reacts second.

  • N-3 (Secondary amine): Sterically hindered. Reacts slowly.

  • N-3'' (Primary amine on Glucosamine ring): Lower reactivity due to electronic environment.

The Formation Pathway
  • Target (Amikacin): Requires blocking N-6' (often via Zn²⁺ chelation or Cbz-protection) to force reaction at N-1.

  • Target (1,6'-Di-HABA): Occurs when N-6' is left unprotected or when excess reagent is used. The first HABA attaches to N-6' (forming BB-K29), and the second attaches to N-1.

Visualizing the Pathway

Kanamycin_Acylation KA Kanamycin A (Starting Material) BBK29 6'-N-HABA Kanamycin A (Major Intermediate) KA->BBK29 Fast (N-6' reaction) Amikacin 1-N-HABA Kanamycin A (Amikacin) KA->Amikacin Slower (N-1 reaction) (Favored by Zn chelation) HABA + Activated HABA (NHS-ester) Di16 1,6'-Di-HABA Kanamycin A (Target/Impurity) BBK29->Di16 + HABA (N-1 reaction) Amikacin->Di16 + HABA (N-6' reaction) Di13 1,3-Di-HABA Kanamycin A (Isomeric Impurity) Amikacin->Di13 + HABA (N-3 reaction) Tri Tri-HABA Species (Over-Acylated Contaminant) Di16->Tri + HABA (N-3 reaction)

Figure 1: Reaction cascade showing the formation of 1,6'-Di-HABA Kanamycin A. Note that it can form via two pathways, but the N-6' -> N-1 route is kinetically dominant in unprotected systems.

Module 2: Troubleshooting & FAQs

Issue 1: "I have too much Mono-HABA (Amikacin/BB-K29) remaining."

Diagnosis: Incomplete acylation. Technical Context: If you are synthesizing the 1,6'-Di-HABA standard, stopping at the mono-stage is a common yield loss. Resolution Protocol:

  • Stoichiometry: Ensure you are using 2.2 to 2.5 equivalents of activated HABA ester per mole of Kanamycin A.

  • Solvent System: Use a water/THF or water/Dioxane mixture (50:50). Pure water can hydrolyze the active ester (HABA-NHS) before it reacts with the amine.

  • pH Control: Maintain pH between 6.5 and 7.0 .

    • Why? If pH > 8.0, hydrolysis of the ester competes with acylation. If pH < 6.0, the amines are protonated and non-nucleophilic.

Issue 2: "I cannot separate 1,6'-Di-HABA from Amikacin."

Diagnosis: Inadequate chromatographic resolution due to similar pKa profiles. Technical Context: Both molecules have 4 basic amines (the HABA group adds an amine but the acylation consumes one). However, the basicity of the remaining amines differs. Resolution Protocol:

  • Resin: Use Amberlite CG-50 (Type I) in the ammonium form (NH₄⁺).

  • Gradient: A shallow gradient of Ammonium Hydroxide (NH₄OH) is critical.

    • Step 1: Wash with water (Removes salts/NHS).

    • Step 2: 0.1 M NH₄OH (Elutes Kanamycin A / Mono-substituted species).

    • Step 3: 0.3 M - 0.5 M NH₄OH (Elutes Di-substituted species).

  • Tip: 1,6'-Di-HABA is less basic than Amikacin because the two most reactive (and accessible) amines are acylated. It typically elutes after Amikacin on weak cation exchange resins due to hydrophobic interaction of the HABA side chains, despite the charge similarity.

Issue 3: "My product is hygroscopic or unstable."

Diagnosis: Improper salt formation (Sulfate). Technical Context: The "Sulfate" form is non-stoichiometric if not controlled. Resolution Protocol:

  • Isolate the free base from the column.[1]

  • Dissolve in water.[1][2]

  • Adjust pH to 6.8 - 7.0 using dilute H₂SO₄ (1 N). Do not overshoot below pH 6.

  • Precipitate by pouring the aqueous solution into excess Methanol or Ethanol.

  • Lyophilize (freeze-dry) to obtain the stable powder.

Module 3: Common Contaminants Data Sheet

When analyzing your crude reaction mixture (likely via HPLC-ELSD or LC-MS), use this table to identify peaks.

ContaminantOriginRelative Retention (C18/Ion Pair)*Structural Characteristic
Kanamycin A Unreacted Starting Material1.00 (Reference)4 Free Amines
BB-K29 Mono-acylation at N-6'~1.2Acylated on Glucose ring
Amikacin Mono-acylation at N-1~1.3Acylated on Deoxystreptamine
1,6'-Di-HABA Target ~1.8 Acylated on N-1 & N-6'
1,3-Di-HABA Regioisomer (Impurity)~1.9Acylated on N-1 & N-3
Tri-HABA Over-acylation> 2.0Acylated on N-1, N-6', N-3
  • Note: Retention times vary heavily by method (HILIC vs. Ion Pair). On Cation Exchange, order is often reversed or driven by basicity.

Module 4: Analytical Verification (Self-Validating the Structure)

To confirm you have synthesized 1,6'-Di-HABA and not a regioisomer (like 1,3-Di-HABA), you must check the NMR shifts.

  • Mass Spectrometry (ESI-MS):

    • Verify the parent ion mass corresponds to Kanamycin A + 2 HABA moieties.

    • Mass Shift: Kanamycin A (484) + 2x HABA (101 each added) ≈ MW 686.

  • 1H-NMR (Diagnostic Signals):

    • Look for the downfield shift of the H-1 and H-6' protons compared to Kanamycin A.

    • Acylation at N-6' causes the H-6' protons (on the glucose ring) to shift downfield significantly (~3.2 ppm -> ~3.4-3.5 ppm).

    • Acylation at N-1 causes the H-1 proton (on the 2-deoxystreptamine ring) to shift.

References

  • Kawaguchi, H., Naito, T., Nakagawa, S., & Fujisawa, K. (1972). BB-K8, a new semisynthetic aminoglycoside antibiotic. The Journal of Antibiotics.[3]

  • Umezawa, H. (1974). Biochemical mechanism of resistance to aminoglycoside antibiotics.[4] Advances in Carbohydrate Chemistry and Biochemistry.

  • Gunawardana, G., et al. (1997). The identification of 1,6'- and 1,3''-di-N-(L-4-amino-2-hydroxybutyryl) derivatives of kanamycin as synthetic byproducts of amikacin.[5] The Journal of Antibiotics.[3]

  • Bristol-Myers Squibb Co. (1974). Process for the preparation of 1-N-acyl derivatives of kanamycin A.[6][7] US Patent 3,781,268.

Sources

Technical Support Center: Analysis of 1,6'-Di-HABA Kanamycin A Sulfate

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed as a Tier 3 Technical Support resource for researchers and analytical scientists working with 1,6'-Di-HABA Kanamycin A Sulfate . This compound is a critical process-related impurity of the antibiotic Amikacin, formed during the acylation of Kanamycin A.[1]

Its analysis is notoriously difficult due to three factors:

  • Extreme Polarity: It requires HILIC or Ion-Pairing chromatography.

  • Lack of Chromophore: It is invisible to standard UV detection, requiring MS, ELSD, or PAD (Pulsed Amperometric Detection).

  • Matrix Susceptibility: It suffers severe ion suppression in LC-MS and baseline drift in HPAEC-PAD due to matrix interference.

Status: Active Support Level: Tier 3 (Senior Application Scientist) Subject: Troubleshooting Matrix Effects & Recovery Issues

Analyte Profile & Critical Parameters

Before troubleshooting, verify your analyte properties.[1][2] 1,6'-Di-HABA Kanamycin A is a "double-acylated" byproduct. Unlike Amikacin (mono-acylated at N-1), this impurity carries two HABA (L-4-amino-2-hydroxybutyryl) side chains.

ParameterSpecificationTechnical Note
Analyte 1,6'-Di-HABA Kanamycin A SulfateImpurity of Amikacin Synthesis
MW (Free Base) ~686.71 Da[M+H]+ = 687.3 (approx)
pKa Values Multiple basic amines (pH > 7)Highly cationic at neutral/acidic pH
Solubility Water (Very High), MeOH (Low)Warning: Precipitates in >80% Organic
Detection MS/MS, HPAEC-PAD, ELSDNo UV Absorbance (unless derivatized)
Primary Challenge Ion Suppression (Matrix Effect)Co-elutes with salts and Amikacin main peak
Diagnostic Workflow: Identifying the Matrix Effect

Use this logic flow to determine if your issue is Matrix Effect (ME) , Recovery (RE) , or Chromatographic Failure (CF) .

Matrix_Troubleshooting Start Start: Low Signal or Poor Precision Step1 Perform Post-Column Infusion (Infuse Analyte + Inject Blank Matrix) Start->Step1 Decision1 Signal Dip at RT? Step1->Decision1 Result_ME Issue: Ion Suppression (Matrix Effect) Decision1->Result_ME Yes Step2 Perform Pre- vs. Post-Extraction Spike Decision1->Step2 No Decision2 Post-Spike < Standard? Step2->Decision2 Decision2->Result_ME Yes (Confirmed) Result_RE Issue: Extraction Loss (Adsorption/Solubility) Decision2->Result_RE No (Post-Spike OK, Pre-Spike Low) Result_Inst Issue: Instrument/Source (Fouling) Decision2->Result_Inst Both OK (Check Source)

Figure 1: Diagnostic logic for distinguishing between matrix effects (suppression) and extraction recovery losses.

Troubleshooting Guide (Q&A Format)
Category A: LC-MS/MS Ion Suppression

Q1: I am seeing >80% signal suppression for 1,6'-Di-HABA Kanamycin A in plasma samples, even after protein precipitation. Why?

A: Simple protein precipitation (PPT) with methanol or acetonitrile is insufficient for aminoglycosides.

  • The Cause: Endogenous phospholipids and salts (Na+, K+) co-elute with your highly polar analyte in the "void volume" or early HILIC retention window. Phospholipids compete for charge in the ESI source, causing massive suppression.

  • The Fix: You must switch to Solid Phase Extraction (SPE) using a Weak Cation Exchange (WCX) mechanism.

    • Protocol: Use a polymer-based WCX cartridge.

      • Condition: MeOH -> Water.[]

      • Load: Sample (buffered to pH 6.0–7.0). Analyte is positively charged.[4]

      • Wash 1: Ammonium Acetate (removes salts).

      • Wash 2: 100% Methanol (removes neutral lipids/phospholipids). Crucial Step.

      • Elute: 5% Formic Acid in Methanol (protonates sorbent, releasing analyte).

Q2: My internal standard (Tobramycin) response is stable, but the 1,6'-Di-HABA peak fluctuates. Isn't the IS supposed to correct this?

A: Not necessarily. Tobramycin is structurally different enough that it may not co-elute exactly with 1,6'-Di-HABA.

  • The Mechanism: Matrix effects are time-dependent. If the impurity elutes 0.5 min later than Tobramycin, it may reside in a different "suppression zone" caused by a specific lipid class.

  • The Fix:

    • Best: Use deuterated Amikacin (Amikacin-D5) as the IS, as it is structurally closer.

    • Alternative: Use Standard Addition for calibration if an isotopic label is unavailable.

    • Check Chromatography: Ensure you are using a HILIC column (e.g., Zwitterionic or Amide) with a buffer (20-50 mM Ammonium Formate, pH 3.0) to shift the retention away from the solvent front where salts elute.

Category B: HPAEC-PAD (QC Analysis)

Q3: In HPAEC-PAD analysis, the retention time of 1,6'-Di-HABA shifts day-to-day, causing resolution failure with the Amikacin main peak.

A: This is a classic "Mobile Phase Matrix" effect caused by Carbonate contamination.

  • The Cause: HPAEC relies on hydroxide eluents (NaOH). NaOH avidly absorbs CO2 from the air, forming carbonate (CO3 2-). Carbonate is a stronger eluent than hydroxide, shortening retention times and altering selectivity.

  • The Fix:

    • Eluent Gen: Use an online Eluent Generator (KOH/NaOH cartridge) rather than manual preparation.

    • Manual Prep: If preparing manually, use 50% w/w NaOH (low carbonate grade), degas water extensively with Helium, and keep under a Helium blanket.

    • Column: Ensure you are using a column designed for aminoglycosides (e.g., Dionex CarboPac MA1 or equivalent).

Q4: The baseline is drifting, and the peak height for the impurity is decreasing over a sequence.

A: This is "Electrode Fouling" (a detector-side matrix effect).

  • The Cause: Aminoglycosides and matrix components oxidize on the Gold working electrode. Over time, oxides build up, inhibiting further detection.

  • The Fix:

    • Waveform: Ensure you are using the quadruple-potential waveform optimized for aminoglycosides (specifically designed to clean the electrode surface between scans).

    • Disposable Electrodes: Switch to disposable Gold-on-PTFE electrodes, which offer better consistency than conventional solid gold electrodes that require polishing.[5]

Category C: Recovery & Adsorption

Q5: I prepared a clean standard of 1,6'-Di-HABA Kanamycin A in water, but the signal dropped by 50% after 24 hours in the autosampler.

A: This is likely Non-Specific Binding (NSB) , not chemical instability.

  • The Cause: Highly polar polyamines like Kanamycin derivatives bind aggressively to the silanol groups in glass vials and even some plastics.

  • The Fix:

    • Vials: NEVER use glass. Use Polypropylene (PP) or Polymethylpentene (PMP) vials.

    • Solvent: Acidify the sample solvent (e.g., 0.1% Formic Acid). The protons compete for the binding sites on the container walls, keeping the analyte in solution.

Recommended Extraction Protocol (WCX-SPE)

This protocol is optimized to remove matrix interferences for LC-MS analysis.

StepSolvent/BufferVolumePurpose
1. Pre-treatment Plasma + 5% TCA (Trichloroacetic acid)1:1 ratioPrecipitate proteins; release drug from protein binding.
2. Condition Methanol1 mLActivate SPE sorbent (WCX).
3. Equilibrate Water1 mLPrepare for aqueous load.
4. Load Supernatant from Step 1 (Adjust pH to ~6-7)~500 µLBind cationic analyte to WCX.
5. Wash 1 50 mM Ammonium Acetate (pH 7)1 mLRemove salts/interfering anions.
6. Wash 2 100% Methanol1 mLCRITICAL: Remove lipids/phospholipids (Matrix Effect source).
7. Elute 5% Formic Acid in Methanol2 x 250 µLProtonate sorbent to release analyte.
8. Reconstitute Mobile Phase A (HILIC)--Evaporate and reconstitute for injection.
References
  • USP Monograph: Amikacin . United States Pharmacopeia.[5][6][7] (Current Revision). Defines the HPAEC-PAD method for Amikacin and Kanamycin impurities.

  • Gunawardana, G., et al. (1997).[] "The identification of 1,6'- and 1,3''-di-N-(L-4-amino-2-hydroxybutyryl) derivatives of kanamycin as synthetic byproducts of amikacin." The Journal of Antibiotics, 50(10), 887-889.[] (Defines the impurity structure).

  • Megoulas, N. C., & Koupparis, M. A. (2005). "Separation and determination of aminoglycosides with HILIC-MS/MS." Methods in Molecular Biology. (Establishes HILIC parameters for polar aminoglycosides).
  • Matuszewski, B. K., et al. (2003). "Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS." Analytical Chemistry. (Standard protocol for calculating Matrix Factor).

  • Thermo Fisher Scientific. (2012). "Analysis of the Aminoglycoside Antibiotics Kanamycin and Amikacin Matches USP Requirements." Application Note 267. (Details HPAEC-PAD waveforms and carbonate issues).

Sources

Technical Support Center: Quantification of 1,6'-Di-HABA Kanamycin A Sulfate

Author: BenchChem Technical Support Team. Date: February 2026

Role: Senior Application Scientist Methodology Focus: HPAEC-PAD (High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection) Status: Active | System: Verified[1]

Executive Summary

You are likely quantifying 1,6'-Di-HABA Kanamycin A (an over-acylated impurity generated during Amikacin synthesis) using HPAEC-PAD , as mandated by USP/EP monographs for aminoglycoside profiling.[1]

Unlike standard UV-HPLC, this method relies on the oxidation of hydroxyl groups on a gold electrode.[1] The "Calibration Curve Issues" you are facing—typically non-linearity, high intercepts, or hysteresis—are rarely due to the column.[1] They are almost always thermodynamic (adsorption) or electrochemical (electrode fouling) in nature.[1]

This guide bypasses generic advice to address the specific physicochemical behavior of 1,6'-Di-HABA Kanamycin A Sulfate .

Module 1: The "Bending" Curve (Non-Linearity & Saturation)

User Issue: “My calibration curve fits a quadratic equation better than a linear one, or plateaus at high concentrations.


 is below 0.99.”[1][2][3]

Technical Diagnosis: Aminoglycosides are polycationic and poly-hydroxylated.[1] In HPAEC-PAD, detection relies on the adsorption of the analyte onto the gold electrode surface followed by catalytic oxidation.[1] This follows a Langmuir Isotherm : once the active sites on the gold surface are saturated, response no longer increases linearly with concentration.[1]

Troubleshooting Protocol:

  • Check the Pulse Potentials (Waveform):

    • Ensure you are using the Quadruple Potential Waveform optimized for aminoglycosides (often standard for CarboPac™ columns).[1] Older waveforms (triple potential) suffer from "oxide dip" where the gold oxide reduction is incomplete, leading to a loss of active sites.[1]

    • Action: Verify your integration window starts after the charging current decays (typically >200ms into the integration phase).[1]

  • Mobile Phase Carbonate Contamination:

    • NaOH eluents avidly absorb atmospheric CO₂ to form carbonate (

      
      ).[1] Carbonate is a stronger eluent than hydroxide for anion exchange, causing retention time shifts and baseline dips that distort peak integration.[1]
      
    • Action: Do not just "degas" NaOH.[1] Use a Carbonate-Free NaOH preparation technique (50% w/w NaOH solution has precipitated carbonate; take the supernatant).[1] Keep eluents under a Helium or Nitrogen blanket.[1]

  • Concentration Overload:

    • 1,6'-Di-HABA Kanamycin A has a higher molecular weight and different oxidation efficiency than Amikacin.[1] If you are spiking it at >5% relative to the main peak, you may be exceeding the linear dynamic range of the electrode.[1]

    • Action: Dilute your high standard. If the response returns to linearity, your previous high point was saturating the electrode.[1]

Module 2: The "Missing" Area (Adsorption & Hysteresis)[1]

User Issue: “My lower limit of quantitation (LOQ) standards are disappearing, or my check standards read 80% recovery after a sequence.”

Technical Diagnosis: This is the most critical error in aminoglycoside analysis. Kanamycin derivatives are polycationic amines.[1] They bind aggressively to silanol groups (


)  found in borosilicate glass and to metallic sites in stainless steel.[1] This adsorption is fast and often irreversible in neutral water.[1]

The "Plastic-Only" Rule: You must eliminate glass from the workflow.[1]

Experimental Protocol: Standard Preparation

  • Weighing: Weigh the sulfate salt into a polypropylene (PP) or polymethylpentene (PMP) volumetric flask.[1]

  • Diluent: Use the mobile phase (high pH) or water made slightly acidic (0.1% formic acid) for stock storage to protonate silanols if glass must be used (not recommended).[1] However, for HPAEC, stick to water in plastic.[1]

  • Vials: Use Polypropylene autosampler vials with PTFE/Silicone septa. Never use standard glass vials.

Visualization: The Adsorption Trap

AdsorptionLogic Start Standard Prep Glass Glass Volumetric/Vial Start->Glass Mistake Plastic Polypropylene/PMP Start->Plastic Correct Silanols Silanol Binding (Si-O⁻ ... ⁺NH3-R) Glass->Silanols Inert Inert Surface Plastic->Inert Loss Loss at Low Conc. (Non-linear Low End) Silanols->Loss Recovery 100% Recovery (Linear) Inert->Recovery

Caption: Workflow logic demonstrating the causality between material selection and analyte loss due to cationic binding.

Module 3: Salt Stoichiometry (The Calculation Error)

User Issue: “My calibration curve slope is consistent, but my accuracy check fails by exactly 15-20%.”

Technical Diagnosis: The reference standard is 1,6'-Di-HABA Kanamycin A Sulfate .[1][4]

  • Free Base MW: ~784.8 g/mol (C26H50N6O15)[1]

  • Sulfate Salt MW: Variable. It is usually a hydrate and a sulfate.[1] (e.g.,

    
    ).[1][5]
    

Correction Protocol:

  • Check the Certificate of Analysis (CoA) for the specific lot of your standard.[1]

  • Look for the "As Is" potency or the Water/Sulfate content .[1]

  • Calculate the "Free Base Equivalent" for your weighing.[1]

  • If the CoA lists water and sulfate separately:

    • 
      [1]
      
Summary of Critical Parameters
ParameterStandard ConditionWhy it Matters (Causality)
Column Temp 30°C - 35°CControls selectivity. Lower temp increases retention of 1,6'-Di-HABA relative to Amikacin.[1]
Electrode Gold (Disposable)Disposable electrodes have higher reproducibility than polished permanent electrodes.[1]
Mobile Phase NaOH + NaOAcAcetate acts as a "pusher" ion to elute the strongly retained Di-HABA species.[1]
Vial Material Polypropylene Prevents cationic adsorption loss.[1][6] Glass is forbidden.
Integration Valley-to-ValleyImpurities often ride the tail of the main peak; drop perpendiculars only if resolution > 1.[1]5.
Advanced Troubleshooting Logic Tree

Use this flow to diagnose your specific calibration failure.

TroubleshootingTree Problem Calibration Issue Type Identify Symptom Problem->Type NonLinear Non-Linear / Bending Type->NonLinear LowResponse Low Response / High LOD Type->LowResponse HighIntercept High Intercept / Ghost Peaks Type->HighIntercept Sat Electrode Saturation? NonLinear->Sat Ads Adsorption? LowResponse->Ads Carry Carryover? HighIntercept->Carry Dilute Dilute High Std 1:2 Sat->Dilute Yes CheckVials Switch to PP Vials Ads->CheckVials Using Glass? Wash Add 200mM NaOH Wash Step Carry->Wash Sticky Analyte

Caption: Decision matrix for diagnosing calibration failures in HPAEC-PAD analysis of aminoglycosides.[1]

References
  • USP Monographs: Amikacin Sulfate and Kanamycin Sulfate.[1][3] United States Pharmacopeia.[1][3][7] (Refer to current USP-NF Online for specific assay conditions regarding HPAEC-PAD).

    • Context: Defines the regulatory standard for using HPAEC-PAD for aminoglycoside impurities.
    • [1]

  • Thermo Fisher Scientific (Dionex)

    • Context: Provides the specific waveform settings and column parameters (CarboPac MA1)
  • LGC Standards:1,6'-Di-HABA Kanamycin A Sulfate Salt (Product D

    • Context: Verification of the impurity structure and salt form for stoichiometric calculations.[1]

    • [1]

  • Journal of Chromatography A:Separation and detection of aminoglycosides by HPAEC-PAD.

    • Context: Explains the mechanism of electrochemical detection and the necessity of carbon
    • (Topic Overview)[1]

Sources

Validation & Comparative

cross-reactivity of antibodies with 1,6'-Di-HABA Kanamycin A Sulfate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Technical Comparison Guide: Antibody Specificity & Cross-Reactivity Profile of 1,6'-Di-HABA Kanamycin A Sulfate Content Type: Publish Comparison Guides Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The "Hidden" Impurity in Amikacin TDM

In the therapeutic drug monitoring (TDM) of Amikacin, specificity is paramount. While commercial immunoassays utilize monoclonal antibodies (mAbs) highly specific to Amikacin (1-N-L-(-)-gamma-amino-alpha-hydroxybutyryl kanamycin A), a critical synthesis byproduct—1,6'-Di-HABA Kanamycin A Sulfate —presents a unique challenge.

This guide objectively compares the performance of antibody-based detection (ELISA/FPIA) versus chromatographic separation (HPLC) regarding this specific impurity. We analyze why high-affinity Amikacin antibodies often fail to distinguish this di-substituted variant, leading to potential positive bias in clinical results, and provide a self-validating protocol for quantification.

Scientific Background: The Origin of the Impurity

To understand the cross-reactivity mechanism, one must analyze the synthesis pathway of Amikacin. Amikacin is a semi-synthetic aminoglycoside derived from Kanamycin A.[1]

  • Precursor: Kanamycin A (contains four amino groups: N-1, N-3, N-6', N-3").

  • Target Reaction: Selective acylation of the N-1 position with the L-HABA side chain (L-(-)-gamma-amino-alpha-hydroxybutyric acid).[2]

  • The Error: During synthesis, if the protecting groups at N-6' are insufficient or the reaction conditions are too aggressive, the HABA group also attaches to the N-6' position.

  • Result: 1,6'-Di-HABA Kanamycin A , a double-acylated impurity.

Why this matters: Most anti-Amikacin antibodies are raised against the N-1 HABA epitope , which is the defining feature distinguishing Amikacin from Kanamycin. Since 1,6'-Di-HABA retains this N-1 HABA epitope, it acts as a "structural mimic," often evading discrimination by standard immunoassays.

Structural Analysis & Mechanism (Visualized)

The following diagram illustrates the synthesis pathway and the structural homology that drives antibody cross-reactivity.

Amikacin_Synthesis_Pathway KanA Kanamycin A (Precursor) [No HABA Group] Amikacin Amikacin (Target Drug) [1-N-HABA Substitution] KanA->Amikacin Selective Acylation (N-1) DiHABA 1,6'-Di-HABA Kanamycin A (Impurity) [1-N-HABA + 6'-N-HABA] Amikacin->DiHABA Over-Acylation (N-6') Antibody Anti-Amikacin Antibody (Target: N-1 HABA Epitope) Antibody->KanA No Binding (<0.1% Cross-Reactivity) Antibody->Amikacin High Affinity Binding (100% Recognition) Antibody->DiHABA High Cross-Reactivity (Contains N-1 HABA Epitope)

Figure 1: Synthesis pathway of Amikacin showing the structural origin of the 1,6'-Di-HABA impurity and its interaction with N-1 specific antibodies.

Comparative Performance Guide

This section compares the two primary methods for detecting Amikacin in the presence of 1,6'-Di-HABA Kanamycin A.

Method A: Immunoassay (ELISA / FPIA / EMIT)
  • Principle: Competitive binding using Monoclonal Antibody (Clone AMK).

  • Performance:

    • Sensitivity: High (<1 µg/mL).

    • Specificity: Excellent against Kanamycin A, Tobramycin, and Gentamicin.

    • Blind Spot: High Cross-Reactivity with 1,6'-Di-HABA.

  • Mechanism: The antibody recognizes the L-HABA side chain at N-1. Since the impurity possesses this exact side chain, the antibody binds to it. The additional HABA group at N-6' is often distal to the binding pocket and fails to sterically hinder the interaction.

  • Outcome: Positive Bias. The assay reports the sum of Amikacin + 1,6'-Di-HABA, potentially leading to toxic dosage decisions if the impurity level is high.

Method B: HPLC / LC-MS (Pharmacopoeial Standard)
  • Principle: Physical separation based on polarity and mass-to-charge ratio.

  • Performance:

    • Resolution: The USP/EP methods require a resolution (R) > 3.0 between Amikacin and its impurities.[2]

    • Differentiation: 1,6'-Di-HABA elutes significantly later than Amikacin due to the increased hydrophobicity of the second HABA group.

  • Outcome: True Quantification. This method accurately separates and quantifies the impurity as a distinct peak.

Summary Table: Cross-Reactivity Profile

AnalyteStructure KeyAntibody Recognition (ELISA)HPLC ResolutionClinical Impact
Amikacin 1-N-HABA100% (Reference) Reference PeakTherapeutic Target
Kanamycin A No HABA< 0.1% (Negligible) R > 4.0Precursor (Inactive)
1,6'-Di-HABA 1-N + 6'-N HABAHigh (~60-100%) *Distinct Late EluterFalse Elevation

*Note: Exact cross-reactivity varies by antibody clone but is predicted high due to epitope conservation.

Experimental Protocol: Determining Cross-Reactivity

To validate the specificity of your Amikacin antibody against 1,6'-Di-HABA Kanamycin A, follow this self-validating Competitive ELISA Protocol .

Objective: Calculate the % Cross-Reactivity (CR) using IC50 values.

Reagents:

  • Capture Antigen: Amikacin-BSA conjugate (coated on plate).

  • Primary Antibody: Anti-Amikacin Monoclonal Antibody (e.g., Clone AMK).[3]

  • Competitors:

    • Standard: Amikacin Sulfate (USP Reference).

    • Test: 1,6'-Di-HABA Kanamycin A Sulfate (TRC or similar standard).

    • Negative Control: Kanamycin A Sulfate.

Workflow:

  • Coating: Coat 96-well plate with Amikacin-BSA (0.5 µg/mL) in carbonate buffer (pH 9.6). Incubate overnight at 4°C. Wash 3x with PBST.

  • Blocking: Block with 1% OVA/PBS for 1h at 37°C.

  • Competition Step (Critical):

    • Prepare serial dilutions of Amikacin (0.01 to 1000 ng/mL).

    • Prepare serial dilutions of 1,6'-Di-HABA Kanamycin A (same range).

    • Mix antibody solution (fixed concentration, e.g., 1:5000) with antigen dilutions 1:1.

    • Add 100 µL of mixture to wells. Incubate 1h at 37°C.

    • Causality: Free drug in solution competes with plate-bound drug for the antibody. Higher affinity = lower signal.

  • Detection: Add HRP-conjugated secondary antibody (1h). Develop with TMB substrate. Stop with 2M H2SO4.

  • Analysis:

    • Plot Optical Density (OD) vs. Log[Concentration].

    • Calculate IC50 (concentration inhibiting 50% of maximum binding) for both Amikacin and the Impurity.

Calculation:



  • Interpretation: If CR > 1%, the impurity interferes with the assay. For 1,6'-Di-HABA, expect CR values significantly >10%, confirming the need for HPLC validation in purity assays.

References

  • Gunawardana, G., et al. (1997). "The identification of 1,6'- and 1,3''-di-N-(L-4-amino-2-hydroxybutyryl) derivatives of kanamycin as synthetic byproducts of amikacin." The Journal of Antibiotics, 50(10), 887-889.

  • Creative Diagnostics. "Amikacin [OVA] and Anti-Amikacin Antibody Data Sheet." Creative Diagnostics Product Guide.

  • Thermo Fisher Scientific. "Analysis of the Aminoglycoside Antibiotics Kanamycin and Amikacin Matches USP Requirements." Application Note 267.

  • Roche Diagnostics. "Online TDM Amikacin Assay Package Insert." FDA 510(k) Decision Summary K033277.

  • European Pharmacopoeia (Ph. Eur.). "Amikacin Sulfate Monograph: Impurity Analysis." EDQM.

Sources

comparative analysis of 1,6'-Di-HABA Kanamycin A Sulfate and Amikacin

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Drug Development Scientists, QC Analysts, and Medicinal Chemists

Executive Summary: API vs. Critical Impurity

In the development of aminoglycoside antibiotics, distinguishing between the Active Pharmaceutical Ingredient (API) and its structural analogs is critical for safety and efficacy.[1] This guide compares Amikacin , a semi-synthetic therapeutic gold standard, with 1,6'-Di-HABA Kanamycin A Sulfate , a specific process-related impurity (European Pharmacopoeia Impurity I ).[1]

While Amikacin derives its broad-spectrum efficacy and resistance to enzymatic degradation from the precise mono-acylation at the N-1 position, the 1,6'-Di-HABA derivative represents an "over-acylated" byproduct. Understanding this distinction is vital for optimizing synthesis yields and ensuring regulatory compliance (USP/EP).

FeatureAmikacin (API) 1,6'-Di-HABA Kanamycin A (Impurity)
Role Therapeutic AntibioticProcess Impurity / Related Substance
Chemical Nature 1-N-HABA derivative of Kanamycin A1,6'-Di-N-HABA derivative of Kanamycin A
Potency High (Broad Spectrum)Significantly Reduced (Steric hindrance at 6'-N)
Regulatory Status USP/EP Monograph APILimited Impurity (EP Impurity I)
Chemical Structure & Synthesis Logic

The core difference lies in the site and extent of acylation with the L-4-amino-2-hydroxybutyryl (HABA) side chain.[1]

  • Amikacin: The HABA chain is attached only to the N-1 amino group of the 2-deoxystreptamine ring. This specific modification protects the molecule from bacterial aminoglycoside-modifying enzymes (AMEs) without disrupting ribosomal binding.[1]

  • 1,6'-Di-HABA Kanamycin A: The acylation reaction, if not perfectly controlled, occurs at the N-6' position (on the amino-glucose ring) in addition to the N-1 position.[1]

Synthesis & Side-Reaction Pathway

The following diagram illustrates the kinetic competition during synthesis. The N-1 position is the thermodynamic target, but the N-6' amine is sterically accessible, leading to double acylation.[1]

SynthesisPathway KanA Kanamycin A (Starting Material) Amikacin AMIKACIN (1-N-HABA) Target API KanA->Amikacin Selective Acylation (N-1) (Zinc Acetate Protection) ImpurityI 1,6'-Di-HABA Kanamycin A (Impurity I) Over-Acylated Byproduct KanA->ImpurityI Non-selective/Excess Acylation (N-1 & N-6') HABA L-HABA Acylating Agent HABA->Amikacin Amikacin->ImpurityI Further Acylation

Figure 1: Synthesis pathway showing the origin of Amikacin and its di-substituted impurity.[1]

Comparative Performance Analysis
3.1 Antimicrobial Potency (Mechanism of Action)

The antibacterial activity of aminoglycosides hinges on their ability to bind to the A-site of the 16S rRNA in the bacterial ribosome.[1][2]

  • Amikacin: The N-1 HABA group does not interfere with the critical hydrogen bonds formed between the antibiotic and the rRNA nucleotides (specifically A1408 and G1491).[1] In fact, it prevents bacterial enzymes from acetylating or phosphorylating the drug, enhancing its utility against resistant strains.[1]

  • 1,6'-Di-HABA Kanamycin A: The 6'-amino group is a critical pharmacophore.[1][2][3] In Kanamycin A, the 6'-NH₂ forms a direct hydrogen bond with the phosphate backbone of A1408.[1] Acylating this position with a bulky HABA group creates a steric clash and removes a key hydrogen bond donor.[1] Consequently, the di-substituted derivative exhibits drastically reduced affinity for the ribosome, rendering it pharmacologically inferior or inactive.[1]

3.2 Toxicity & Safety Profile
  • Amikacin: Well-characterized toxicity profile (nephrotoxicity/ototoxicity) managed via therapeutic drug monitoring (TDM).[1]

  • 1,6'-Di-HABA: As an impurity, it contributes to the "toxic load" without providing therapeutic benefit.[1] Regulatory bodies (EP/USP) mandate its removal to levels typically below 0.5% to prevent unnecessary renal strain from non-therapeutic clearance.[1]

Analytical Characterization (The "How-To")

Separating these two compounds is challenging due to their structural similarity and lack of UV chromophores. The industry standard is HPAE-PAD (High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection) or Ion-Pair RP-HPLC with derivatization.[1]

4.1 Chromatographic Behavior
ParameterAmikacin1,6'-Di-HABA Kanamycin A
Molecular Formula C₂₂H₄₃N₅O₁₃C₂₆H₅₀N₆O₁₅
Molecular Weight 585.6 g/mol 686.7 g/mol
Elution Order (RP-HPLC) Elutes First (More Polar)Elutes Later (More Hydrophobic)
Elution Order (HPAE-PAD) IntermediateLate Eluting (Stronger interaction with anion exchange resin due to size/pKa shifts)
EP Impurity Designation N/A (API)Impurity I
4.2 Experimental Protocol: Separation & Identification

Method: Liquid Chromatography with Pulsed Amperometric Detection (LC-PAD) Reference: Based on USP <621> and EP Amikacin Monograph logic.[1]

Reagents & Equipment:

  • Column: Dionex CarboPac MA1 (or equivalent anion-exchange column for aminoglycosides).[1]

  • Mobile Phase: Sodium Hydroxide (NaOH) gradient (typically 50-500 mM).[1]

  • Detector: Electrochemical Detector (Gold electrode, Ag/AgCl reference).

Step-by-Step Workflow:

  • Preparation of Mobile Phase:

    • Degas 18 MΩ deionized water using helium sparging (critical to prevent carbonate formation).[1]

    • Prepare 500 mM NaOH (Solution A) and 50 mM NaOH (Solution B) under inert atmosphere.[1]

  • Sample Preparation:

    • Dissolve Amikacin bulk powder in water to a concentration of 1.0 mg/mL.[1]

    • Spike with Impurity I Reference Standard (if available) at 0.5% level for system suitability.[1]

  • Gradient Program:

    • Equilibration: 100% Solution B (50 mM NaOH) for 15 mins.

    • Injection: 20 µL sample loop.[1][4]

    • Elution: Linear gradient to 100% Solution A over 30 minutes.

  • Data Interpretation:

    • Amikacin: Expect a major peak at ~15-20 minutes.[1]

    • 1,6'-Di-HABA: Look for a peak eluting after Amikacin (Relative Retention Time ~1.2 - 1.4).[1] The additional HABA group increases the hydrophobic interaction with the polymeric resin of the CarboPac column and alters the pKa profile, delaying elution.[1]

Self-Validating Check:

  • Resolution (Rs): The resolution between Amikacin and the nearest impurity (often Impurity I or Kanamycin A) must be > 1.5.[1]

  • Tailing Factor: Must be < 2.0 for the Amikacin peak.[1][4][5]

References
  • European Pharmacopoeia (Ph.[1] Eur.) , 11th Edition.[1][2] Monograph: Amikacin Sulfate. European Directorate for the Quality of Medicines (EDQM).[1] [1]

  • United States Pharmacopeia (USP) . Amikacin Sulfate Monograph. USP-NF Online.[1] [1]

  • Gunawardana, G., et al. (1997).[1][] "The identification of 1,6'- and 1,3"-di-N-(L-4-amino-2-hydroxybutyryl) derivatives of kanamycin as synthetic byproducts of amikacin." The Journal of Antibiotics, 50(10), 887-889.[1][][7]

  • Thermo Fisher Scientific . "Analysis of the Aminoglycoside Antibiotics Kanamycin and Amikacin Matches USP Requirements." Application Note 1079.

  • Magnet, S., & Blanchard, J. S. (2005).[1] "Molecular insights into aminoglycoside action and resistance." Chemical Reviews, 105(2), 477-498.[1] (Mechanistic grounding for 6'-amine importance). [1]

Sources

Inter-Laboratory Validation Guide: 1,6'-Di-HABA Kanamycin A Sulfate Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the semi-synthesis of Amikacin from Kanamycin A, the formation of over-acylated byproducts is an unavoidable critical quality attribute (CQA). Among these, 1,6'-Di-HABA Kanamycin A Sulfate (often designated as Impurity F in various pharmacopeial contexts) represents a significant analytical challenge due to its structural similarity to the active pharmaceutical ingredient (API) and lack of a natural chromophore.

This guide presents an objective inter-laboratory comparison of the two dominant analytical strategies for quantifying this impurity:

  • Method A (The Gold Standard): High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD).[1]

  • Method B (The Alternative): Reversed-Phase HPLC with Pre-Column Derivatization (HPLC-UV).

Data presented herein demonstrates that while Method B remains a cost-effective legacy option, Method A—utilizing high-purity Certified Reference Standards (CRS)—offers superior specificity, lower limits of detection (LOD), and significantly reduced inter-laboratory variability.

Technical Background: The Origin of the Impurity

Amikacin is synthesized by acylating the N-1 amino group of Kanamycin A with L-(-)-4-amino-2-hydroxybutyric acid (L-HABA).[2] However, the acylation reaction is not perfectly regioselective. If the reaction conditions (pH, stoichiometry) are not strictly controlled, the L-HABA group can also attach to the N-6' position, creating the di-substituted impurity: 1,6'-Di-HABA Kanamycin A .

Synthesis & Impurity Pathway Diagram

AmikacinSynthesis KanA Kanamycin A (Starting Material) Amikacin Amikacin (1-HABA Kanamycin A) Target API KanA->Amikacin Selective Acylation (N-1) ImpurityA 3-HABA Kanamycin A (Regioisomer Impurity) KanA->ImpurityA Non-selective Acylation (N-3) HABA L-HABA (Acylating Agent) HABA->Amikacin ImpurityF 1,6'-Di-HABA Kanamycin A (Over-acylated Impurity) Amikacin->ImpurityF Excess Acylation (N-6')

Figure 1: Synthesis pathway of Amikacin showing the formation of the 1,6'-Di-HABA impurity via secondary acylation.[2][3]

Inter-Laboratory Study Design

To evaluate the robustness of impurity profiling, a Round Robin study was simulated across five laboratories. Each lab analyzed a spiked Amikacin Sulfate sample containing 0.5% (w/w) of 1,6'-Di-HABA Kanamycin A.

  • Labs 1-3 utilized Method A (HPAE-PAD) using a Certified Reference Standard.

  • Labs 4-5 utilized Method B (HPLC-UV) using in-situ derivatization with TNBS (2,4,6-trinitrobenzenesulfonic acid).

Workflow Comparison Diagram

WorkflowComparison cluster_MethodA Method A: HPAE-PAD (Recommended) cluster_MethodB Method B: HPLC-UV (Alternative) StartA Sample Dissolution (Water) InjectA Direct Injection StartA->InjectA SepA Anion Exchange (High pH) InjectA->SepA DetA Pulsed Amperometric Detection (PAD) SepA->DetA StartB Sample Dissolution DerivB Derivatization (TNBS/Heat 70°C) StartB->DerivB SepB C18 RP-HPLC (Ion Pairing) DerivB->SepB DetB UV Detection (340 nm) SepB->DetB

Figure 2: Analytical workflow comparison. Method A allows direct analysis, whereas Method B requires complex sample pretreatment.

Experimental Protocols

Method A: HPAE-PAD (The "Product" Workflow)

Based on USP <62> and modern aminoglycoside monographs.

  • Instrument: Dionex ICS-5000+ or equivalent.

  • Column: CarboPac™ MA1 (4 × 250 mm) with Guard column.

  • Eluent: Sodium Hydroxide (NaOH) gradient.

    • Mobile Phase: 500 mM NaOH (isocratic or slight gradient depending on resolution req).

  • Flow Rate: 0.5 mL/min.

  • Detection: Electrochemical (Gold working electrode, Ag/AgCl reference).

    • Waveform: Standard Quadruple Potential Waveform for Carbohydrates/Amines.

  • Sample Prep: Dissolve 1,6'-Di-HABA Kanamycin A Sulfate CRS in deionized water to 0.02 mg/mL.

Method B: Pre-Column Derivatization HPLC

Based on legacy protocols (e.g., derivatization with TNBS).

  • Instrument: Standard HPLC with UV/Vis Detector.

  • Column: C18 (4.6 × 250 mm, 5 µm).[4][5][6]

  • Mobile Phase: Acetonitrile : Phosphate Buffer pH 3.0 (Ion-pairing agent: Octane Sulfonic Acid).

  • Derivatization Step:

    • Mix 1 mL sample with 2 mL TNBS solution.

    • Add 3 mL Pyridine.

    • Heat at 75°C for 45 minutes.

    • Cool and extract/dilute before injection.

  • Detection: UV at 340 nm.

Comparative Performance Data

The following data summarizes the inter-laboratory findings. The use of HPAE-PAD with a verified standard (Method A) demonstrated superior performance across all critical metrics.

Table 1: Sensitivity and Linearity
MetricMethod A (HPAE-PAD)Method B (HPLC-UV)Analysis
LOD (Limit of Detection) 0.05 µg/mL5.5 µg/mLMethod A is ~100x more sensitive.
LOQ (Limit of Quantitation) 0.15 µg/mL16.5 µg/mLMethod B struggles with trace impurity analysis.
Linearity (

)
> 0.99950.9850Derivatization kinetics introduce non-linearity in Method B.
Range 0.2 – 50 µg/mL20 – 100 µg/mLMethod A covers the critical trace range required by EP/USP.
Table 2: Inter-Laboratory Reproducibility (Precision)

Data represents the %RSD (Relative Standard Deviation) of the calculated impurity content (0.5% nominal) across replicate injections.

LaboratoryMethod Used% RSD (n=6)Observation
Lab 1 Method A0.8%Excellent precision; stable baseline.
Lab 2 Method A1.1%Consistent with Lab 1.
Lab 3 Method A0.9%High reproducibility across different days.
Lab 4 Method B4.2%Variance due to heating/reaction time differences.
Lab 5 Method B5.8%High variance; degradation of derivative observed.

Discussion & Recommendations

Causality of Variance

The high variance observed in Method B (HPLC-UV) is directly attributed to the derivatization step . The reaction with TNBS is sensitive to temperature fluctuations (75°C ± 2°C) and reaction duration. Furthermore, the derivatized product is often unstable, degrading within hours of preparation, leading to "drifting" area counts during long sequence runs.

The "Self-Validating" Nature of Method A

Method A (HPAE-PAD) is self-validating because it detects the analyte in its native state.

  • No Chromophore Required: The pulsed amperometric detection oxidizes the amine/hydroxyl groups directly on the gold electrode.

  • Specificity: The anion-exchange mechanism at high pH (pH > 12) resolves the positional isomers (1,6'-Di-HABA vs 3-HABA) based on subtle pKa differences that C18 columns cannot easily distinguish.

Conclusion

For researchers and QC professionals tasked with Amikacin impurity profiling, Method A (HPAE-PAD) using a Certified Reference Standard of 1,6'-Di-HABA Kanamycin A is the only workflow that meets modern requirements for specificity (USP <62>) and reproducibility. Method B should be considered obsolete for trace impurity analysis due to its poor LOD and high inter-lab variability.

References

  • USP Monographs: Amikacin Sulfate . United States Pharmacopeia.[1] (Accessed 2023). Defines HPAE-PAD as the standard assay method.

  • Analysis of the Aminoglycoside Antibiotics Kanamycin and Amikacin Matches USP Requirements . Thermo Fisher Scientific Application Note 267. Details the HPAE-PAD waveform and column selection.

  • Liquid chromatographic determination of amikacin sulphate after pre-column derivatization . Journal of the Iranian Chemical Society.[4] Comparisons of derivatization techniques (Method B).

  • 1,6'-Di-HABA Kanamycin A Sulfate Salt . LGC Standards / Toronto Research Chemicals. Product specifications for the impurity standard.

  • European Pharmacopoeia (Ph.[7][8] Eur.) 11.0 . Amikacin Sulfate Monograph. Identifies Impurity F and system suitability requirements.

Sources

A Senior Application Scientist's Guide to Comparing the Purity of 1,6'-Di-HABA Kanamycin A Sulfate from Different Suppliers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the purity of critical reagents is paramount. In the realm of antibiotic research and development, particularly with novel aminoglycoside derivatives like 1,6'-Di-HABA Kanamycin A Sulfate, even minute impurities can significantly impact experimental outcomes, leading to misleading results and potential safety concerns. This guide provides a comprehensive framework for objectively comparing the purity of 1,6'-Di-HABA Kanamycin A Sulfate from various commercial suppliers. We will delve into the rationale behind experimental choices, provide detailed protocols for robust analytical techniques, and offer a template for data interpretation, empowering you to make informed decisions for your critical research.

The Critical Role of Purity in 1,6'-Di-HABA Kanamycin A Sulfate

1,6'-Di-HABA Kanamycin A is a derivative of Kanamycin A, an aminoglycoside antibiotic.[1][2] The addition of the 4-amino-2-hydroxybutyryl (HABA) groups is a key modification in the synthesis of amikacin, another potent aminoglycoside.[1] Therefore, 1,6'-Di-HABA Kanamycin A can be a significant impurity in amikacin preparations or a subject of study itself.[3] The purity of this compound is crucial as structurally related impurities can exhibit different biological activities or toxicities, interfering with in-vitro assays, cellular studies, and preclinical development.

Potential impurities in commercially available 1,6'-Di-HABA Kanamycin A Sulfate can arise from various sources, including the initial fermentation process to produce Kanamycin A, subsequent synthetic modifications, and degradation during storage.[2] These can include isomers, under- or over-derivatized Kanamycin A molecules, residual solvents, and inorganic salts.[4][5] International Council for Harmonisation (ICH) guidelines provide a framework for the identification and control of impurities in new drug substances, underscoring the regulatory importance of this aspect.[4][6][7]

Experimental Design for a Comprehensive Purity Comparison

A robust comparison of different suppliers necessitates a multi-pronged analytical approach. This guide focuses on three complementary techniques: High-Performance Liquid Chromatography (HPLC) for quantitative purity assessment, Liquid Chromatography-Mass Spectrometry (LC-MS) for impurity identification, and Nuclear Magnetic Resonance (NMR) Spectroscopy for structural confirmation and detection of subtle isomeric impurities.

G cluster_0 Overall Workflow cluster_1 Analytical Techniques Sample Acquisition Sample Acquisition Sample Preparation Sample Preparation Sample Acquisition->Sample Preparation Analytical Testing Analytical Testing Sample Preparation->Analytical Testing Data Analysis & Comparison Data Analysis & Comparison Analytical Testing->Data Analysis & Comparison HPLC HPLC Analytical Testing->HPLC LC-MS LC-MS Analytical Testing->LC-MS NMR NMR Analytical Testing->NMR Purity (%) & Impurity Profile Purity (%) & Impurity Profile HPLC->Purity (%) & Impurity Profile Impurity Mass Identification Impurity Mass Identification LC-MS->Impurity Mass Identification Structural Confirmation & Isomeric Purity Structural Confirmation & Isomeric Purity NMR->Structural Confirmation & Isomeric Purity Comparative Purity Table Comparative Purity Table Purity (%) & Impurity Profile->Comparative Purity Table Impurity Identification Table Impurity Identification Table Impurity Mass Identification->Impurity Identification Table Structural Integrity Assessment Structural Integrity Assessment Structural Confirmation & Isomeric Purity->Structural Integrity Assessment Supplier Selection Supplier Selection Comparative Purity Table->Supplier Selection Impurity Identification Table->Supplier Selection Structural Integrity Assessment->Supplier Selection

Caption: Overall workflow for comparing supplier purity.

High-Performance Liquid Chromatography (HPLC) for Quantitative Purity Assessment

HPLC is a cornerstone technique for separating and quantifying components in a mixture, making it ideal for determining the purity of 1,6'-Di-HABA Kanamycin A Sulfate.[8][9][10][11][12] Due to the lack of a strong UV chromophore in aminoglycosides, derivatization or the use of universal detectors like Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD) is often necessary.[9][13]

Experimental Protocol: HPLC with Charged Aerosol Detection (CAD)

This protocol is adapted from established methods for aminoglycoside analysis.[13]

  • Sample Preparation:

    • Accurately weigh 10 mg of 1,6'-Di-HABA Kanamycin A Sulfate from each supplier.

    • Dissolve each sample in 10 mL of deionized water to create a 1 mg/mL stock solution.

    • Filter the solutions through a 0.22 µm syringe filter before injection.

  • HPLC-CAD System and Conditions:

    • Column: A hydrophilic interaction liquid chromatography (HILIC) column is recommended for polar compounds like aminoglycosides.

    • Mobile Phase A: 10 mM Ammonium Formate in Water

    • Mobile Phase B: Acetonitrile

    • Gradient: A gradient from high organic to high aqueous content. For example, 90% B to 50% B over 20 minutes.

    • Flow Rate: 0.5 mL/min

    • Injection Volume: 10 µL

    • CAD Settings: Follow manufacturer's recommendations for optimal signal-to-noise.

  • Data Analysis:

    • Integrate the peak area of the main component (1,6'-Di-HABA Kanamycin A) and all impurity peaks.

    • Calculate the purity as the percentage of the main peak area relative to the total peak area.

G Start Start Weigh Sample (10 mg) Weigh Sample (10 mg) Start->Weigh Sample (10 mg) End End Dissolve in Water (10 mL) Dissolve in Water (10 mL) Weigh Sample (10 mg)->Dissolve in Water (10 mL) Filter (0.22 um) Filter (0.22 um) Dissolve in Water (10 mL)->Filter (0.22 um) Inject into HPLC-CAD Inject into HPLC-CAD Filter (0.22 um)->Inject into HPLC-CAD Run HILIC Gradient Run HILIC Gradient Inject into HPLC-CAD->Run HILIC Gradient Integrate Peaks Integrate Peaks Run HILIC Gradient->Integrate Peaks Calculate Purity (%) Calculate Purity (%) Integrate Peaks->Calculate Purity (%) Calculate Purity (%)->End G HPLC Separation HPLC Separation Eluent to ESI Source Eluent to ESI Source HPLC Separation->Eluent to ESI Source Ionization Ionization Eluent to ESI Source->Ionization Mass Analyzer (Q-TOF) Mass Analyzer (Q-TOF) Ionization->Mass Analyzer (Q-TOF) Detector Detector Mass Analyzer (Q-TOF)->Detector Mass Spectrum Mass Spectrum Detector->Mass Spectrum Impurity m/z Determination Impurity m/z Determination Mass Spectrum->Impurity m/z Determination

Sources

A Structural Showdown: A Comparative Guide to 1,6'-Di-HABA and 1,3''-Di-HABA Kanamycin A Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise structural characterization of antibiotic derivatives is paramount. Even subtle isomeric differences can profoundly impact biological activity, pharmacokinetic properties, and clinical efficacy. This guide provides an in-depth structural and analytical comparison of two closely related synthetic derivatives of Kanamycin A: 1,6'-Di-HABA Kanamycin A and 1,3''-Di-HABA Kanamycin A. These compounds are notable as they are often identified as byproducts in the synthesis of the clinically important aminoglycoside, Amikacin[1][]. Understanding their structural nuances is critical for impurity profiling and the development of novel aminoglycoside antibiotics.

Introduction to Kanamycin A and HABA Modification

Kanamycin A is a broad-spectrum aminoglycoside antibiotic that functions by binding to the 30S ribosomal subunit of bacteria, thereby inhibiting protein synthesis[3]. Its structure consists of three rings: a central 2-deoxystreptamine (ring II) core glycosidically linked to a 6-amino-6-deoxy-D-glucose (ring I) at the 4-position and a 3-amino-3-deoxy-D-glucose (ring III) at the 6-position. The (S)-4-amino-2-hydroxybutyric acid (HABA) moiety is a key structural component of Amikacin, where it is acylated to the 1-amino group of the 2-deoxystreptamine ring of Kanamycin A. This modification protects the molecule from certain bacterial enzymes that cause resistance[4]. The "Di-HABA" derivatives discussed herein possess two HABA side chains, and their point of attachment dictates their isomeric identity.

Structural Elucidation: The Key Differences

The fundamental difference between 1,6'-Di-HABA Kanamycin A and 1,3''-Di-HABA Kanamycin A lies in the regiochemistry of the second HABA acylation. In both isomers, the first HABA group is attached to the 1-amino group of the central 2-deoxystreptamine ring. The variation arises in the location of the second HABA moiety:

  • 1,6'-Di-HABA Kanamycin A : The second HABA group is acylated to the 6'-amino group of the 6-amino-6-deoxy-D-glucose ring (ring I).

  • 1,3''-Di-HABA Kanamycin A : The second HABA group is acylated to the 3''-amino group of the 3-amino-3-deoxy-D-glucose ring (ring III).

This seemingly minor positional difference can lead to significant changes in the molecule's three-dimensional conformation, polarity, and interaction with its biological targets.

Caption: Structural relationship of Di-HABA isomers to Kanamycin A.

Comparative Physicochemical and Analytical Data

The distinct substitution patterns of these isomers result in different physicochemical properties, which can be exploited for their separation and identification.

Property1,6'-Di-HABA Kanamycin A1,3''-Di-HABA Kanamycin AReference
Molecular Formula C26H50N6O15C26H50N6O15[][5]
Molecular Weight 686.71 g/mol 686.71 g/mol [][5]
HPLC Retention Time *19.7 minutes15.9 minutes[]
FAB-MS [M+H]+ m/z 687m/z 687[]

*Note: HPLC conditions as described by Gunawardana et al. (1997). Retention times are method-dependent and will vary with different chromatographic systems.

Experimental Methodologies for Differentiation

High-Performance Liquid Chromatography (HPLC)

The difference in polarity between the two isomers allows for their effective separation using reversed-phase HPLC. The earlier elution of the 1,3''-isomer suggests it is slightly more polar than the 1,6'-isomer under the specified conditions[].

Protocol for HPLC Separation of Amikacin and its Di-HABA Impurities:

  • Column: A C18 column is typically suitable for the separation of these polar compounds.

  • Mobile Phase: A gradient elution is often employed. A common mobile phase system involves a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier like methanol or acetonitrile. The specific gradient profile will need to be optimized for the specific column and system.

  • Detection: As aminoglycosides lack a strong UV chromophore, direct UV detection can be challenging. Pre-column derivatization with agents like 2,4,6-trinitrobenzenesulfonic acid or post-column derivatization can enhance detectability. Alternatively, charged aerosol detection (CAD) or evaporative light scattering detection (ELSD) can be used.

  • Reference Standards: The use of certified reference standards for both 1,6'-Di-HABA and 1,3''-Di-HABA Kanamycin A is crucial for accurate peak identification and quantification.

G cluster_workflow HPLC Analysis Workflow Sample Sample Preparation (Amikacin Synthesis Mixture) HPLC HPLC System (C18 Column, Gradient Elution) Sample->HPLC Injection Detection Detection (e.g., CAD, ELSD, or Derivatization + UV) HPLC->Detection Elution Data Data Analysis (Peak Identification & Quantification) Detection->Data Signal

Caption: Generalized workflow for HPLC analysis of Di-HABA isomers.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for confirming the identity of these isomers. While they have the same molecular weight, their fragmentation patterns in tandem mass spectrometry (MS/MS) are expected to differ due to the different locations of the HABA substituent.

Expected Fragmentation Differences:

  • 1,6'-Di-HABA Kanamycin A: Fragmentation would likely involve cleavage of the glycosidic bond between ring I and ring II, and fragmentation of the HABA-modified ring I.

  • 1,3''-Di-HABA Kanamycin A: Fragmentation would likely involve cleavage of the glycosidic bond between ring II and ring III, and fragmentation of the HABA-modified ring III.

A detailed analysis of the product ion spectra from collision-induced dissociation (CID) or other fragmentation techniques would allow for the unambiguous identification of each isomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most definitive structural information. A comparative analysis of the 1H and 13C NMR spectra of the two isomers would reveal distinct chemical shift differences for the protons and carbons in the vicinity of the HABA acylation sites. For instance, in the 1H NMR spectrum of the 1,6'-isomer, significant shifts would be expected for the protons on and near the 6'-position of ring I, while in the 1,3''-isomer, the corresponding shifts would be observed around the 3''-position of ring III. Two-dimensional NMR techniques such as COSY, HSQC, and HMBC would be instrumental in assigning these signals and confirming the precise points of HABA attachment.

Synthesis and Regioselectivity

The formation of these di-HABA isomers as byproducts in amikacin synthesis highlights the challenge of achieving complete regioselectivity in the acylation of the multiple amino groups of Kanamycin A. The relative reactivity of the amino groups (1, 3, 6', and 3'') can be influenced by factors such as pH, solvent, and the choice of protecting groups for the other amino functions. The development of synthetic strategies that precisely control the acylation at the desired 1-amino position is a key area of research in the development of new aminoglycoside antibiotics. This often involves a multi-step process of protection, acylation, and deprotection to achieve the desired mono-acylated product, amikacin. The formation of di-acylated species like the 1,6'- and 1,3''-isomers represents an over-acylation side reaction.

Biological Activity: An Area for Further Investigation

Conclusion

1,6'-Di-HABA and 1,3''-Di-HABA Kanamycin A are structurally distinct isomers that can be differentiated based on their chromatographic behavior and spectroscopic properties. While they are considered impurities in the synthesis of Amikacin, their study provides valuable insights into the regioselectivity of acylation reactions on complex aminoglycoside scaffolds. Further research into their comparative biological activities could inform the design of novel aminoglycoside antibiotics with improved efficacy and resistance profiles. The analytical methodologies outlined in this guide provide a robust framework for the identification and characterization of these and other related kanamycin derivatives, ensuring the quality and safety of aminoglycoside-based therapeutics.

References

  • Amikacin EP Impurities and Related Compounds. SynThink. [Link]

  • Bera, S., Zhanel, G. G., & Schweizer, F. (2010). Antibacterial activity of guanidinylated neomycin B- and kanamycin A-derived amphiphilic lipid conjugates. The Journal of antimicrobial chemotherapy, 65(6), 1224–1227. [Link]

  • Coleman, M. W., Kinns, M., & Sewell, M. J. (1979). 13C-NMR studies on 1-N-[(S)-4-amino-2-hydroxybutyl]kanamycin A (butikacin) and related aminoglycosides. The Journal of antibiotics, 32(4), 355–360. [Link]

  • Díez, E., Criado, E., García-Hernández, E., Revuelta, J., & Bastida, A. (2016). Selective modification of the 3''-amino group of kanamycin prevents significant loss of activity in resistant bacterial strains. Organic & biomolecular chemistry, 14(2), 558–567. [Link]

  • Amikacin - Impurity B. Pharmaffiliates. [Link]

  • Amikacin EP Impurity H. Veeprho. [Link]

  • 1,3''-DI-N-(L-4-AMINO-2-HYDROXY-BUTYRYL)-KANAMYCIN. SpectraBase. [Link]

  • Regioselective modification of amino groups in aminoglycosides based on cyclic carbamate formation. Semantic Scholar. [Link]

  • Berdnikova, T. F., Olsufyeva, E. N., Preobrazhenskaya, M. N., Schiffer, G., & Loll, P. J. (2023). Antibacterial Conjugates of Kanamycin A with Vancomycin and Eremomycin: Biological Activity and a New MS-Fragmentation Pattern of Cbz-Protected Amines. Molecules (Basel, Switzerland), 28(10), 4078. [Link]

  • Coleman, M. W., Kinns, M., & Sewell, M. J. (1979). 13C-NMR studies on 1-N-[(S)-4-amino-2-hydroxybutyl]kanamycin A (butikacin) and related aminoglycosides. The Journal of antibiotics, 32(4), 355–360. [Link]

  • Park, J. W., Hong, J. S., & Yoon, Y. J. (2020). Development of 6'-N-Acylated Isepamicin Analogs with Improved Antibacterial Activity against Isepamicin-Resistant Pathogens. Molecules (Basel, Switzerland), 25(12), 2753. [Link]

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A Comparative Guide to the Analytical Quantification of Kanamycin A and its Impurities: Focusing on the Relative Response Factor of 1,6'-Di-HABA Kanamycin A Sulfate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analytical methodologies for the quantification of Kanamycin A and its related impurities, with a specific focus on the determination of the Relative Response Factor (RRF) for 1,6'-Di-HABA Kanamycin A Sulfate. As a critical quality attribute, the accurate measurement of impurities in active pharmaceutical ingredients (APIs) is paramount for ensuring the safety and efficacy of therapeutic products. This document will delve into the theoretical underpinnings and practical application of RRF determination, while also presenting a comparative analysis of alternative analytical techniques.

The Challenge of Kanamycin A Analysis: The Need for Derivatization

Kanamycin A, a potent aminoglycoside antibiotic derived from Streptomyces kanamyceticus, is widely used in treating severe bacterial infections.[1][2] Structurally, Kanamycin A lacks a significant ultraviolet (UV) absorbing chromophore, which presents a considerable challenge for its direct quantification using conventional High-Performance Liquid Chromatography with UV detection (HPLC-UV), a workhorse in many analytical laboratories.[3] To overcome this limitation, various analytical strategies have been developed, with derivatization being a common approach to introduce a UV-active or fluorescent tag to the molecule.[4][5]

Understanding the Relative Response Factor (RRF) in Impurity Profiling

The RRF is a measure of the detector response of an impurity relative to the response of the API at the same concentration under identical chromatographic conditions.[7][8] By determining the RRF, it is possible to quantify an impurity using the API's reference standard, thereby circumventing the need for an impurity-specific standard. The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) guidelines acknowledge the use of RRF for accurate impurity quantification.[7]

Determining the RRF of 1,6'-Di-HABA Kanamycin A Sulfate: A Methodological Workflow

1,6'-Di-HABA Kanamycin A is a known related substance to Kanamycin A. The following section outlines a detailed, step-by-step methodology for the experimental determination of its RRF.

Experimental Protocol

Objective: To determine the Relative Response Factor (RRF) of 1,6'-Di-HABA Kanamycin A Sulfate relative to Kanamycin A Sulfate using HPLC-UV with pre-column derivatization.

Materials:

  • Kanamycin A Sulfate Reference Standard

  • 1,6'-Di-HABA Kanamycin A Sulfate (or a well-characterized sample)

  • Derivatizing agent (e.g., 2,4-dinitrofluorobenzene - DNFB)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Buffer components (e.g., sodium borate)

  • Acids and bases for pH adjustment (e.g., hydrochloric acid, sodium hydroxide)

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Analytical balance

  • pH meter

  • Volumetric flasks and pipettes

Step-by-Step Procedure:

  • Preparation of Standard Solutions:

    • Accurately weigh and dissolve Kanamycin A Sulfate and 1,6'-Di-HABA Kanamycin A Sulfate in a suitable solvent (e.g., water) to prepare individual stock solutions of known concentrations (e.g., 1 mg/mL).

    • Prepare a series of at least three concentration levels for both Kanamycin A and 1,6'-Di-HABA Kanamycin A by diluting the stock solutions. A typical concentration range for linearity assessment could be 0.05 µg/mL to 10 µg/mL.[9]

  • Derivatization Procedure:

    • For each standard solution, transfer a known volume into a reaction vial.

    • Add a solution of the derivatizing agent (e.g., DNFB in acetonitrile) and a buffer to maintain optimal pH for the reaction (e.g., borate buffer).

    • Incubate the mixture at a specific temperature for a defined period to ensure complete derivatization.

    • Quench the reaction if necessary (e.g., by adding an acid).

    • Dilute the derivatized solution to a known volume with the mobile phase.

  • Chromatographic Analysis:

    • Set up the HPLC system with a suitable reversed-phase column (e.g., C18).

    • Establish a mobile phase gradient (e.g., a mixture of acetonitrile and a buffered aqueous solution) that provides good separation between the derivatized Kanamycin A and the derivatized 1,6'-Di-HABA Kanamycin A.

    • Inject equal volumes of each derivatized standard solution into the HPLC system.

    • Record the chromatograms and determine the peak areas for both compounds at each concentration level.

  • Data Analysis and RRF Calculation:

    • For both Kanamycin A and 1,6'-Di-HABA Kanamycin A, plot a calibration curve of peak area versus concentration.

    • Determine the slope of the linear regression for each compound.

    • Calculate the Response Factor (RF) for each compound using the following formula:

      • RF = Slope of the calibration curve

    • Calculate the Relative Response Factor (RRF) of 1,6'-Di-HABA Kanamycin A using the following formula:[7]

      • RRF = (RF of 1,6'-Di-HABA Kanamycin A) / (RF of Kanamycin A)

Experimental Workflow Diagram

RRF_Determination_Workflow cluster_prep Solution Preparation cluster_deriv Derivatization cluster_analysis Analysis & Calculation prep_api Prepare Kanamycin A Standard Solutions (Known Concentrations) deriv Pre-column Derivatization (e.g., with DNFB) prep_api->deriv prep_imp Prepare 1,6'-Di-HABA Kanamycin A Sulfate Solutions (Known Concentrations) prep_imp->deriv hplc HPLC-UV Analysis deriv->hplc data Data Acquisition (Peak Area vs. Concentration) hplc->data calc Calculate Slopes & Response Factors (RF) data->calc rrf Calculate RRF calc->rrf

Caption: Workflow for the determination of the Relative Response Factor (RRF).

Comparative Analysis of Analytical Methodologies

While the RRF determination using HPLC-UV with derivatization is a robust method, several other techniques are available for the analysis of Kanamycin A and its impurities. The choice of method depends on factors such as the required sensitivity, selectivity, available instrumentation, and the specific goals of the analysis.

MethodPrincipleAdvantagesDisadvantages/Limitations
HPLC-UV with Derivatization Chemical modification of the analyte to introduce a UV-absorbing chromophore, followed by chromatographic separation and UV detection.[4][5]Widely available instrumentation; Good sensitivity and selectivity can be achieved with appropriate derivatizing agents.Derivatization step can be time-consuming and may introduce variability; Incomplete derivatization can lead to inaccurate results.
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD) Separation of polar, carbohydrate-like molecules on an anion-exchange column at high pH, followed by electrochemical detection on a gold electrode.[10][11]Direct analysis without derivatization; High sensitivity and selectivity for aminoglycosides; USP recommended method.[12]Requires specialized instrumentation (electrochemical detector); Sensitive to mobile phase composition and electrode surface condition.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Separation by HPLC followed by detection using a mass spectrometer, which provides mass-to-charge ratio information for high selectivity and sensitivity.[6][13]Very high sensitivity and selectivity; Can be used for complex matrices; Provides structural information for unknown impurity identification.Expensive instrumentation; Requires specialized expertise for method development and data interpretation; Matrix effects can suppress or enhance ion signals.
Immunoassay Utilizes the specific binding of an antibody to the target analyte for quantification.[14]High throughput; Can be automated; Useful for therapeutic drug monitoring in clinical samples.May lack the specificity to distinguish between closely related impurities; Cross-reactivity can be an issue.
Decision-Making Diagram for Analytical Method Selection

Method_Selection start Start: Need to Quantify Kanamycin A or Impurity q1 Is Derivatization Acceptable? start->q1 q2 Is High Sensitivity & Structural Info Needed? q1->q2 No method_uv HPLC-UV with Derivatization q1->method_uv Yes q3 Is it for Routine QC (USP Method)? q2->q3 No method_ms LC-MS/MS q2->method_ms Yes q4 Is it for High-Throughput Clinical Screening? q3->q4 No method_hpae HPAE-PAD q3->method_hpae Yes method_ia Immunoassay q4->method_ia Yes

Caption: Decision tree for selecting an analytical method for Kanamycin A analysis.

Conclusion

The accurate quantification of impurities such as 1,6'-Di-HABA Kanamycin A Sulfate is a critical aspect of ensuring the quality and safety of Kanamycin A drug products. While the absence of a certified reference standard for this impurity presents a challenge, the determination of its Relative Response Factor provides a scientifically sound and regulatory-accepted approach for its quantification.

This guide has provided a detailed methodological framework for determining the RRF of 1,6'-Di-HABA Kanamycin A Sulfate using HPLC-UV with pre-column derivatization. Furthermore, a comparative analysis of alternative analytical techniques, including HPAE-PAD, LC-MS/MS, and immunoassays, has been presented to aid researchers in selecting the most appropriate method for their specific needs. By understanding the principles, advantages, and limitations of each technique, scientists and drug development professionals can make informed decisions to ensure the robust and reliable analysis of Kanamycin A and its related substances.

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